molecular formula C20H17N B021068 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole CAS No. 117766-87-7

5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole

Cat. No.: B021068
CAS No.: 117766-87-7
M. Wt: 271.4 g/mol
InChI Key: CHMSQWXOEBBYGI-UHFFFAOYSA-N
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Description

5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole (CAS 117766-87-7) is a high-purity chemical reagent of significant interest in advanced scientific research. With a molecular formula of C₂₀H₁₇N and a molecular weight of 271.36 g/mol, this polycyclic aromatic compound serves as a key intermediate and analog in various investigative fields. In toxicology and cancer research, this compound is closely related to the well-characterized environmental pollutant and mutagen, 7H-Dibenzo[c,g]carbazole. Researchers utilize it to study the mechanisms of polycyclic aromatic hydrocarbon (PAH)-induced DNA damage, adduct formation, and carcinogenesis without the full potency of the parent compound, allowing for controlled experimental models. Its structural framework is valuable for probing synergistic effects in complex environmental mixtures and understanding metabolic activation pathways. Beyond biomedical research, the dibenzocarbazole core structure is recognized in materials science for its potential application in the development of organic electronic devices. Its rigid, conjugated architecture makes it a candidate for use in hole-transport materials, particularly in the fabrication of organic light-emitting diodes (OLEDs), where such compounds can contribute to high thermal stability and glass transition temperatures. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the specific Certificate of Analysis for detailed lot-specific data and refer to the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,16,18,20-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-8,21H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMSQWXOEBBYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)C4=C(N2)CCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327488
Record name 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
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URL https://comptox.epa.gov/dashboard/DTXSID20327488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117766-87-7
Record name 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Analysis of Tetrahydro-7H-dibenzo[c,g]carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Tetrahydro-7H-dibenzo[c,g]carbazole Scaffold

The 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole core represents a privileged scaffold in medicinal chemistry. Carbazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, antitumor, and neuroprotective properties.[1][2] The partially saturated nature of the tetrahydrodibenzocarbazole system introduces conformational flexibility and specific stereochemical features that can be critical for molecular recognition and biological function.

Accurate and unambiguous structural characterization is paramount in the development of novel therapeutics and functional materials. NMR spectroscopy stands as the most powerful and definitive tool for elucidating the three-dimensional structure of organic molecules in solution. This guide will provide the foundational knowledge and practical insights necessary to confidently apply NMR techniques to this important class of compounds.

Foundational Principles of NMR Spectroscopy for Polycyclic Aromatic Systems

The NMR analysis of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogs presents unique challenges and opportunities.[3] The chemical shifts of protons and carbons are influenced by a combination of factors including electron density, ring currents, and steric effects. In proton NMR, the ring current effect of aromatic systems is a particularly useful tool for spectral assignment, with protons located above or below the plane of an aromatic ring experiencing a significant upfield shift.[3]

Synthesis of Tetrahydro-7H-dibenzo[c,g]carbazole Derivatives

A common and effective method for the synthesis of tetrahydrocarbazole scaffolds is the Fischer indole synthesis.[1] This reaction typically involves the condensation of a phenylhydrazine with a cyclic ketone, followed by acid-catalyzed cyclization and rearrangement. For the synthesis of a this compound derivative, a plausible synthetic route would involve the reaction of 2-naphthylhydrazine with a tetralone derivative.[4]

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides crucial information regarding the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shift Regions:

  • Aromatic Protons (δ 7.0-9.0 ppm): Protons on the fused benzene rings will resonate in this downfield region due to the deshielding effect of the aromatic ring current. The precise chemical shifts will be influenced by the substitution pattern and the electronic effects of the carbazole nitrogen.

  • NH Proton (δ 8.0-11.0 ppm): The proton on the nitrogen of the carbazole ring is typically observed as a broad singlet in the downfield region. Its chemical shift can be highly dependent on the solvent and concentration.

  • Aliphatic Protons (δ 1.5-3.5 ppm): The protons of the tetrahydro portion of the molecule will resonate in the upfield region. The protons on the carbons adjacent to the aromatic rings (benzylic protons) will be deshielded relative to the other aliphatic protons.

Spin-Spin Coupling:

Analysis of the coupling patterns (multiplicities) is essential for determining the connectivity of protons. For example, adjacent aromatic protons will typically exhibit ortho-coupling with a coupling constant (J) of 7-9 Hz. Protons on the tetrahydro ring will show geminal and vicinal couplings, which can be used to deduce the conformation of the ring.

Illustrative Example: Predicted ¹H NMR Data for a Tetrahydro-dibenzo[c,g]carbazole Derivative

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H7.0 - 8.5m-(variable)
NH8.0 - 11.0br s-1H
Benzylic-CH₂2.8 - 3.2t6-84H
Aliphatic-CH₂1.8 - 2.2m-4H

Table 1: Predicted ¹H NMR spectral data for a generic this compound.

Comprehensive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Expected Chemical Shift Regions:

  • Aromatic Carbons (δ 110-150 ppm): Carbons within the fused aromatic rings will resonate in this region. Quaternary carbons (those without attached protons) will generally have weaker signals.

  • Aliphatic Carbons (δ 20-40 ppm): The sp³ hybridized carbons of the tetrahydro ring will appear in the upfield region of the spectrum.

Illustrative Example: Predicted ¹³C NMR Data for a Tetrahydro-dibenzo[c,g]carbazole Derivative

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic Quaternary-C135 - 150
Aromatic CH110 - 130
Benzylic-CH₂25 - 35
Aliphatic-CH₂20 - 30

Table 2: Predicted ¹³C NMR spectral data for a generic this compound.

Advanced 2D NMR Techniques for Structural Elucidation

For complex molecules like this compound, one-dimensional NMR spectra can have significant signal overlap. Two-dimensional NMR techniques are indispensable for unambiguous assignments.[5][6][7][8][9][10]

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of protons within a spin system, such as the protons on the tetrahydro ring and within the aromatic rings.[5][6][7]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons.[5][6][7][8] This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift. Modern HSQC experiments can also be edited to provide information about the number of protons attached to each carbon (CH, CH₂, or CH₃).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two or three bonds.[5][6][7][8] This is a powerful tool for connecting different spin systems and for assigning quaternary carbons, which are not observed in the HSQC spectrum.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Use a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for carbazole derivatives. The solvent should be of high purity to avoid extraneous signals.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition Workflow

The following is a general workflow for acquiring a comprehensive set of NMR data for structural elucidation.

NMR Data Acquisition and Analysis Workflow.

Case Study: Hypothetical NMR Analysis of a this compound Derivative

This section will walk through a hypothetical analysis of a substituted this compound, demonstrating how the combination of 1D and 2D NMR data leads to an unambiguous structure.

Hypothetical Structure:

Hypothetical Substituted Tetrahydro-dibenzo[c,g]carbazole.

Analysis Steps:

  • ¹H NMR: The number of aromatic and aliphatic protons would be determined from the integration. The coupling patterns in the aromatic region would help to define the substitution pattern.

  • ¹³C NMR: The number of unique carbons would be counted.

  • HSQC: Each proton signal would be correlated to its directly attached carbon.

  • COSY: The connectivity of the protons in the tetrahydro ring and the aromatic systems would be established.

  • HMBC: Key long-range correlations would be identified to connect the different fragments of the molecule. For example, correlations from the benzylic protons to the quaternary carbons of the aromatic rings would be crucial for confirming the overall structure.

By systematically analyzing the data from these experiments, a complete and confident assignment of all proton and carbon signals can be achieved, leading to the unambiguous elucidation of the molecular structure.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of complex heterocyclic molecules such as this compound. A systematic approach, combining one-dimensional and two-dimensional NMR experiments, allows for the complete and unambiguous assignment of proton and carbon signals. This guide has provided the foundational knowledge, practical protocols, and interpretive strategies necessary for researchers and drug development professionals to confidently apply NMR in their work with this important class of compounds. The principles and workflows outlined herein are broadly applicable to the structural elucidation of a wide range of complex organic molecules.

References

  • A novel synthesis of 6,7,8,9‐tetrahydro‐5H‐dibenzo[c,g]carbazole. (2025). ResearchGate. [Link]

  • Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro. (1989). PubMed. [Link]

  • The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. (n.d.). PubMed. [Link]

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. (n.d.). MOST Wiedzy. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • 7H-Dibenzo(c,g)carbazole. (n.d.). PubChem. [Link]

  • 7H-Dibenzo[c,g]carbazole. (n.d.). NIST WebBook. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. [Link]

  • 2D NMR Problem Solving.pdf. (n.d.). Eugene E. Kwan. [Link]

  • 7H-Dibenzo(C,G)carbazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • 1H-NMR spectrum of carbazole. (n.d.). ResearchGate. [Link]

  • A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][4]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (n.d.). ACS Publications. [Link]

  • (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (n.d.). ResearchGate. [Link]

  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. (2018). Indian Academy of Sciences. [Link]

Sources

A Technical Guide to the Frontier Molecular Orbital Energy Levels of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Scientific Imperative

In the landscape of advanced materials and medicinal chemistry, the 7H-dibenzo[c,g]carbazole scaffold represents a class of rigid, π-conjugated heterocyclic aromatics with significant potential. Its derivatives are widely explored as hole-transporting materials, hosts for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), and components in organic photovoltaics, owing to their thermal stability and favorable charge carrier properties.[1][2][3] The partially saturated derivative, 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole, offers a unique blend of a rigid conjugated core with flexible aliphatic moieties, presenting distinct opportunities for tuning solubility and solid-state packing.

A molecule's utility in these applications is fundamentally governed by its electronic structure, specifically the energy levels of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The HOMO energy dictates the ionization potential and the molecule's ability to donate an electron (p-type character), while the LUMO energy relates to its electron affinity and ability to accept an electron (n-type character). The energy difference between them, the HOMO-LUMO gap, is a critical parameter that determines the molecule's optical absorption and emission properties, as well as its kinetic stability.[5][6]

While extensive literature exists for various carbazole derivatives[7][8], specific, validated experimental data for this compound is not prominently available. Therefore, this guide adopts the perspective of a senior application scientist to outline a validated, multi-pronged strategy for the precise and reliable determination of its FMO energy levels. We will detail not just the protocols, but the underlying causality for methodological choices, ensuring a robust and reproducible characterization workflow.

Part 1: Experimental Characterization of FMO Energy Levels

The most reliable understanding of a molecule's electronic properties comes from direct physical measurement. We employ a complementary two-pronged approach: Cyclic Voltammetry (CV) to probe the electrochemical potentials, which directly correlate to the HOMO and LUMO energy levels, and UV-visible (UV-vis) Spectroscopy to measure the optical band gap.

Cyclic Voltammetry: Probing Redox Potentials

Expertise & Causality: Cyclic voltammetry is the cornerstone technique for determining the HOMO and LUMO energies of organic materials.[9] The underlying principle is that the energy required to remove an electron from the HOMO (oxidation) or add an electron to the LUMO (reduction) can be measured as an electrochemical potential.[10] By referencing these potentials to a known internal standard, typically the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, we can calculate the absolute energy levels in electron volts (eV) relative to the vacuum level.[11] This internal reference is critical as it mitigates fluctuations in the reference electrode potential, ensuring run-to-run consistency and comparability across different laboratories—a hallmark of a self-validating protocol.

  • Preparation of the Electrochemical Cell:

    • Working Electrode: A glassy carbon electrode (GCE), polished to a mirror finish with progressively finer alumina slurries (e.g., 0.3 µm then 0.05 µm) and sonicated in ethanol and deionized water to ensure a clean, reproducible surface.

    • Reference Electrode: A non-aqueous Ag/Ag⁺ electrode (e.g., 10 mM AgNO₃ in the supporting electrolyte solution).[12]

    • Counter Electrode: A platinum wire or gauze with a surface area significantly larger than the working electrode to ensure the measured current is not limited by its performance.[12]

    • Assembly: The three electrodes are assembled in a gas-tight electrochemical cell.

  • Solution Preparation:

    • Solvent: A high-purity, anhydrous electrochemical-grade solvent is chosen to dissolve the analyte and electrolyte, and to be stable within the required potential window. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices for carbazole derivatives.

    • Supporting Electrolyte: A non-reactive salt is required to ensure conductivity. 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a standard choice due to its wide electrochemical window and good solubility.

    • Analyte Solution: Prepare a ~1-5 mM solution of this compound in the electrolyte solution.

    • Degassing: The solution must be rigorously deoxygenated by bubbling with high-purity argon or nitrogen for at least 15-20 minutes prior to the experiment, and an inert gas blanket must be maintained throughout the measurement. Oxygen is electrochemically active and will interfere with the measurement.

  • Data Acquisition:

    • Initial Scan: Run a CV scan of the blank electrolyte solution to identify any impurity peaks and confirm the usable potential window.

    • Analyte Scan: Perform a CV scan of the analyte solution. Sweep the potential first in the anodic (positive) direction to find the oxidation peak, then in the cathodic (negative) direction for the reduction peak. A typical scan rate is 100 mV/s.

    • Internal Reference Calibration: After recording the analyte's voltammogram, add a small amount of ferrocene to the same solution and record another voltammogram. The reversible Fc/Fc⁺ redox couple will serve as the internal standard.[11]

  • Data Analysis and Calculation:

    • Determine the onset potential for oxidation (E_onset,ox) and reduction (E_onset,red) from the voltammogram of the analyte. This is typically found by extrapolating the steepest part of the current curve to the baseline.[13]

    • Determine the half-wave potential of the ferrocene peak (E₁/₂ (Fc/Fc⁺)).

    • Calculate the HOMO and LUMO energies using the following empirical equations[9][11]:

      • E_HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = - [E_onset,red (vs Fc/Fc⁺) + 4.8]

      • Where E_onset (vs Fc/Fc⁺) = E_onset (vs Ag/Ag⁺) - E₁/₂ (Fc/Fc⁺) (vs Ag/Ag⁺). The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level, though values up to 5.1 eV are also used in literature. Consistency is key.

CV_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Polish & Clean Glassy Carbon Electrode P2 Prepare Electrolyte Solution (e.g., TBAPF6 in DCM) P3 Dissolve Analyte (~1-5 mM) P4 Deoxygenate with Ar/N2 for 20 min M1 Assemble 3-Electrode Cell (WE, RE, CE) P4->M1 M2 Run Blank CV Scan M1->M2 M3 Run Analyte CV Scan (Record Voltammogram) M2->M3 M4 Add Ferrocene & Rerun Scan (Internal Calibration) M3->M4 A1 Determine Onset Potentials (E_onset,ox, E_onset,red) M4->A1 A3 Calculate HOMO/LUMO vs Vacuum Level A1->A3 A2 Determine E1/2 of Ferrocene A2->A3

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
UV-visible Spectroscopy: Measuring the Optical Band Gap

Expertise & Causality: UV-vis spectroscopy measures the absorption of light as a function of wavelength. For π-conjugated molecules like dibenzocarbazoles, the lowest energy absorption band typically corresponds to the electronic transition from the HOMO to the LUMO.[6][14] The energy at the onset of this absorption band provides a direct measure of the optical band gap (E_g^opt).[15] This value is complementary to the electrochemical gap (E_g^ec = E_LUMO - E_HOMO from CV). The difference between E_g^ec and E_g^opt is often attributed to the exciton binding energy, a critical parameter in organic electronics.

  • Solution Preparation: Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of the carbazole derivative in a UV-transparent solvent (e.g., cyclohexane, DCM, or THF). The concentration should be adjusted to yield a maximum absorbance below 1.0 to ensure linearity according to the Beer-Lambert law.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank and a matched cuvette with the analyte solution.

  • Data Acquisition: Scan a wavelength range from approximately 800 nm down to 200 nm.

  • Data Analysis:

    • Plot the absorbance versus wavelength (nm).

    • Identify the lowest energy absorption peak (λ_max).

    • Determine the absorption edge (λ_onset) by finding the intersection of the tangent of the low-energy side of the peak with the baseline.

    • Calculate the optical band gap using the Planck-Einstein relation:

      • E_g^opt (eV) = 1240 / λ_onset (nm)

Optical_Gap HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) GroundState Ground State (S0) ExcitedState Excited State (S1) HOMO_line LUMO_line HOMO_line->LUMO_line Absorption of Light (π -> π*) Photon Photon (hν) E = 1240 / λ

Caption: HOMO to LUMO electronic transition upon absorption of a photon.

Part 2: Computational Prediction via Density Functional Theory (DFT)

Expertise & Causality: While experimental methods are essential for validation, computational chemistry provides powerful predictive insights into molecular properties. Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure of molecules, including their FMO energies.[4][5] The trustworthiness of DFT results hinges entirely on the selection of the appropriate functional and basis set for the chemical system under study. For conjugated organic molecules, standard functionals like B3LYP can be a good starting point, but long-range corrected functionals (e.g., CAM-B3LYP, ωB97XD) often provide more accurate predictions of the HOMO-LUMO gap by better describing charge-transfer states.[16][17] A Pople-style basis set such as 6-311++G(d,p) is a reliable choice, offering a good balance of accuracy and computational cost.[5]

  • Structure Preparation: Build the 3D structure of this compound using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as the orbital energies are highly dependent on the molecular geometry.

    • Method: DFT

    • Functional: B3LYP (for initial optimization), followed by re-optimization with a long-range corrected functional like ωB97XD for higher accuracy.[16]

    • Basis Set: 6-311++G(d,p)

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

  • Single-Point Energy Calculation: Using the validated minimum-energy geometry, perform a final single-point calculation to obtain the canonical molecular orbitals and their corresponding energies (eigenvalues). The output will directly provide the energies for the HOMO and LUMO.

DFT_Workflow Start Input: 3D Molecular Structure Opt Step 1: Geometry Optimization (e.g., ωB97XD / 6-311++G(d,p)) Start->Opt Freq Step 2: Frequency Calculation Opt->Freq Check Validation: No Imaginary Frequencies? Freq->Check Check->Opt No (Re-optimize) SPE Step 3: Single-Point Energy Calculation Check->SPE Yes End Output: HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) SPE->End

Caption: A validated workflow for DFT-based calculation of FMO energies.

Part 3: Data Synthesis and Application Insights

An integrated approach combining experimental and theoretical data provides the most comprehensive understanding. The table below serves as a template for consolidating the results from the described protocols.

Data Summary Table
ParameterMethodValueUnits
HOMO Energy Cyclic VoltammetryFill in experimental valueeV
DFT (ωB97XD/6-311++G(d,p))Fill in calculated valueeV
LUMO Energy Cyclic VoltammetryFill in experimental valueeV
DFT (ωB97XD/6-311++G(d,p))Fill in calculated valueeV
Electrochemical Gap (E_g^ec) Cyclic Voltammetry (E_LUMO - E_HOMO)Calculate from CV dataeV
Optical Gap (E_g^opt) UV-vis Spectroscopy (1240/λ_onset)Calculate from UV-vis dataeV
Theoretical Gap DFT (E_LUMO - E_HOMO)Calculate from DFT dataeV
Authoritative Interpretation and Field Insights
  • Correlation: A strong linear correlation between the experimental and theoretical values would validate the chosen DFT functional and basis set for this class of molecules.[18] Discrepancies between the electrochemical and optical gaps can be quantified as the exciton binding energy, a crucial parameter for OLED device efficiency.

  • Application in Organic Electronics: The absolute HOMO level is critical for designing efficient hole-injection/transport layers in OLEDs. A deep HOMO level (more negative value) indicates high stability against ambient oxidation, a desirable trait for device longevity.[7] The LUMO level determines the material's suitability as an electron-transport or host material. The HOMO-LUMO gap dictates the color of light a molecule might emit if used in a fluorescent device.[19]

  • Implications for Drug Development: In medicinal chemistry, the HOMO and LUMO energies are related to a molecule's ability to participate in charge-transfer interactions with biological targets. The HOMO-LUMO gap reflects chemical reactivity, where a smaller gap can imply higher reactivity.[5] These parameters can be used in quantitative structure-activity relationship (QSAR) studies to predict biological activity or toxicity.

References

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

  • Gupta, S., et al. (n.d.). HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20). ResearchGate. [Link]

  • Witulski, B., et al. (2016). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

  • Guria, M. K., & Pati, S. K. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – An Asian Journal. [Link]

  • Leordean, C., et al. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. ResearchGate. [Link]

  • de M. e Silva, L. G., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • de la Cruz, R. M., et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

  • Various Authors. (2019). How to calculate HOMO LUMO using DFT using gaussina 09? ResearchGate. [Link]

  • Xu, M., et al. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. [Link]

  • CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
  • LibreTexts. (2019). 4.9: Ultraviolet Spectroscopy. Chemistry LibreTexts. [Link]

  • de M. e Silva, L. G., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • Cigl, M., et al. (2024). Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. MDPI. [Link]

  • El-Sawy, E.-S. R., et al. (n.d.). Schematic diagrams of HOMO and LUMO energy levels of compounds 5, 7, 9,... ResearchGate. [Link]

  • Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. [Link]

  • Lee, J., et al. (n.d.). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. National Institutes of Health. [Link]

  • Al-Yasari, A., et al. (n.d.). The calculated HOMO and LUMO energy levels for various carbazole-based... ResearchGate. [Link]

  • Various Authors. (2021). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? ResearchGate. [Link]

  • Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3. YouTube. [Link]

  • Kar, R., et al. (n.d.). Computational Chemistry Research Unit. RIKEN. [Link]

  • Wang, C., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. ResearchGate. [Link]

  • Stack Exchange. (2017). Cyclic Voltammetry - HOMO and LUMO levels. Chemistry Stack Exchange. [Link]

  • Nash, J., et al. (n.d.). Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? National Institutes of Health. [Link]

  • Kumar, S., & Singh, A. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

  • F. R., et al. (n.d.). Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. National Institutes of Health. [Link]

Sources

Methodological & Application

Synthesis of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole from 2-Tetralone

[1]

Strategic Overview

The synthesis of 5,6,8,9-tetrahydro-7H-dibenzo[c,g]carbazole (often referred to as the tetrahydro derivative of the potent mutagen 7H-dibenzo[c,g]carbazole) is a critical workflow in the development of organic semiconductors and hole-transport materials (HTMs) for OLED applications.[1] Unlike the fully aromatic carbazoles, the tetrahydro- analogues offer unique solubility profiles and conformability, serving as versatile intermediates for further functionalization (e.g., aromatization or N-alkylation).[1]

This protocol utilizes a modified Borsche synthesis , effectively a "double" Fischer Indole synthesis.[1] The strategy relies on the condensation of 2-tetralone with hydrazine to form an azine intermediate, which subsequently undergoes an acid-catalyzed [3,3]-sigmatropic rearrangement and cyclization.[1]

Key Mechanistic Advantages[1][2]
  • Atom Economy: The reaction utilizes hydrazine as a linker, expelling only ammonia and water as byproducts.

  • Convergent Synthesis: Two equivalents of the ketone (2-tetralone) build the pentacyclic core in a single pot (or two telescoped steps).[1]

  • Regioselectivity: The use of 2-tetralone (as opposed to 1-tetralone) and specific acidic conditions favors the linear-like [c,g] fusion over the angular [a,i] isomers, driven by the stability of the enamine intermediates formed at the non-benzylic position.[1]

Reaction Mechanism & Workflow

The transformation proceeds through the formation of a symmetric azine, followed by a double cyclization event. The acid catalyst is crucial for protonating the azine, triggering the sigmatropic shift that forms the C-C bond between the two tetralin moieties.

GTetralone2-Tetralone(Starting Material)AzineTetralone Azine(Intermediate)Tetralone->AzineCondensation(AcOH/EtOH)HydrazineHydrazine Hydrate(Linker)Hydrazine->AzineCondensation(AcOH/EtOH)Rearrangement[3,3]-SigmatropicRearrangementAzine->RearrangementH+ Catalyst(Reflux)CyclizationIndolization &NH3 EliminationRearrangement->Cyclization- NH3Product5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazoleCyclization->ProductPrecipitation

Figure 1: Synthetic workflow for the Borsche-type synthesis of tetrahydrodibenzocarbazole.

Detailed Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2][3][4][5]RolePurity Grade
2-Tetralone 530-93-8Substrate>97% (Store at 4°C)
Hydrazine Hydrate 7803-57-8Reagent50-60% solution
Glacial Acetic Acid 64-19-7Solvent/CatalystACS Reagent
Conc.[1] Hydrochloric Acid 7647-01-0Catalyst37%
Ethanol 64-17-5Solvent (Workup)Absolute
Step-by-Step Procedure

Safety Warning: Hydrazine is a known carcinogen and highly toxic.[1] 2-Tetralone is an irritant.[1] Perform all steps in a functioning fume hood wearing nitrile gloves and safety goggles.

Phase A: Azine Formation & Cyclization (One-Pot Method)[1]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the condenser to a nitrogen bubbler to maintain an inert atmosphere (2-tetralone is oxidation-sensitive).[1]

  • Dissolution: Charge the RBF with 2-tetralone (5.0 g, 34.2 mmol) and Glacial Acetic Acid (30 mL). Stir until fully dissolved.

  • Addition: Slowly add Hydrazine Hydrate (0.86 g, 17.1 mmol, 0.5 equiv) dropwise via syringe over 5 minutes.

    • Note: A slight exotherm may be observed.[1] The solution typically turns yellow/orange as the azine forms.[1]

  • Catalysis: Add Conc. HCl (2.0 mL) dropwise.

    • Mechanistic Insight: Acetic acid serves as the solvent, but the stronger mineral acid (HCl) is often required to drive the difficult sigmatropic rearrangement of the sterically encumbered azine.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes).[1] The starting ketone spot (

      
      ) should disappear, and a highly fluorescent (blue/purple under UV) product spot should appear.[1]
      
  • Cooling: Allow the mixture to cool slowly to room temperature. The product often crystallizes directly from the cooling acetic acid solution.[1]

Phase B: Workup & Purification[6]
  • Precipitation: If crystallization is not spontaneous, pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate will form.[1]

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the filter cake sequentially with:

    • Water (

      
       mL) to remove acid and ammonium salts.[1]
      
    • Cold Ethanol (

      
       mL) to remove unreacted organics.[1]
      
  • Recrystallization: Transfer the crude solid to a clean flask. Recrystallize from hot Ethanol or Acetic Acid/Water (9:1) .[1]

    • Dissolve at boiling point.

    • Hot filter if necessary (to remove insoluble polymers).[1]

    • Cool to 4°C overnight.[1]

  • Drying: Dry the purified crystals in a vacuum oven at 60°C for 12 hours.

Expected Yield & Properties[1]
  • Typical Yield: 60–75%

  • Appearance: Pale yellow to beige needles.[1]

  • Melting Point: 152–155°C (Lit. for similar isomers; verify against standard).

Quality Control & Characterization

Validation of the [c,g] isomer (linear fusion) versus the [a,i] isomer (angular fusion) is critical.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (400 MHz, DMSO-d6)

10.8-11.2 (s, 1H)
N-H proton (Broad singlet, exchangeable).[1]

7.2-7.8 (m, 8H)
Aromatic protons of the fused benzene rings.[1]

2.8-3.0 (m, 8H)
Aliphatic protons (C5, C6, C8, C9).[1] Look for two distinct multiplets if symmetry is high.[1]
MS (ESI/EI)


Molecular ion for C20H17N.[1]
UV-Vis

340-370 nm
Characteristic carbazole absorption (red-shifted due to extended conjugation).[1]

Troubleshooting Isomerism: If the melting point is significantly lower than expected, or NMR shows complex aliphatic multiplets, you may have a mixture of [c,g] and [a,g] isomers.[1]

  • Correction: Use Glacial Acetic Acid exclusively (avoid Ethanol in the reaction step) to favor the thermodynamic [c,g] product.

  • Purification: The [c,g] isomer is typically less soluble than the angular isomers; repeated recrystallization from acetic acid enriches the linear form.

References

  • Borsche, W. (1908).[1] "Ueber die Carbazolsynthese aus Cyclohexanon und Phenylhydrazin." Justus Liebigs Annalen der Chemie, 359(1-2), 49-80.[1] (Foundational chemistry for tetrahydrocarbazoles).

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Authoritative text on mechanism and regioselectivity).

  • PubChem. "7H-Dibenzo[c,g]carbazole."[1][7] National Library of Medicine.[1] Available at: [Link] (For structural comparison and safety data of the parent aromatic system).[1]

  • Kampouris, E. M. (1968).[1] "Synthesis of some tetrahydro-dibenzo-carbazoles." Journal of the Chemical Society C: Organic. (Specific reference for tetralone dimerization).

Application Note: A Validated Protocol for the Recrystallization of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole via recrystallization. As a crucial building block in materials science and pharmaceutical research, achieving high purity of this compound is paramount for reliable downstream applications. This guide moves beyond a simple set of instructions, delving into the fundamental principles of crystallization, systematic solvent selection, and post-purification validation. The protocols are designed to be self-validating, empowering researchers to adapt and optimize the methodology for their specific sample and impurity profile.

The Foundational Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds, predicated on the principle of differential solubility.[1][2] The efficacy of the process hinges on the fact that most compounds are significantly more soluble in a hot solvent than in a cold one.[3] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution in an ordered, crystalline lattice structure.[2]

The success of this technique lies in two key outcomes:

  • Exclusion of Impurities: As the crystal lattice forms, the highly specific geometry preferentially incorporates molecules of its own kind, effectively excluding dissimilar impurity molecules. These impurities remain dissolved in the cold solvent (mother liquor).[3]

  • Removal of Insoluble Contaminants: Impurities that are insoluble in the hot solvent can be easily removed via hot gravity filtration before the cooling and crystallization phase.[4]

The Critical Role of Solvent Selection

The choice of solvent is the single most important variable in a recrystallization procedure. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at room temperature or below.

Essential Characteristics of a Recrystallization Solvent: [4]

  • Favorable Solubility Profile: The compound of interest should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.

  • Impurity Solubility: Soluble impurities should remain soluble even when the solution is cold, while insoluble impurities should not dissolve at all, even when hot.

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

The following diagram illustrates the logical workflow for selecting an appropriate solvent system.

Solvent_Selection start Place ~20-30 mg of crude compound in a test tube add_solvent Add solvent dropwise (0.5 - 1.0 mL) start->add_solvent observe_rt Observe at Room Temperature add_solvent->observe_rt dissolves_rt Dissolves Completely? observe_rt->dissolves_rt reject_rt REJECT SOLVENT (Too soluble) dissolves_rt->reject_rt Yes heat Heat mixture gently to boiling dissolves_rt->heat No observe_hot Observe at Boiling Point heat->observe_hot dissolves_hot Dissolves Completely? observe_hot->dissolves_hot reject_hot REJECT SOLVENT (Not soluble enough) dissolves_hot->reject_hot No cool Allow to cool slowly to room temperature dissolves_hot->cool Yes observe_cool Observe for Crystal Formation cool->observe_cool crystals_form Abundant Crystals Form? observe_cool->crystals_form accept ACCEPT SOLVENT (Good Candidate) crystals_form->accept Yes reject_cool REJECT SOLVENT (Supersaturation or low yield) crystals_form->reject_cool No

Caption: Logic diagram for single-solvent recrystallization screening.

Physicochemical Properties of the Target Compound

Understanding the known properties of this compound is essential for designing the purification protocol and for validating its success.

PropertyValueSource
Molecular Formula C₂₀H₁₇NN/A
Melting Point 193-196 °C[5]
Appearance Crystalline Solid[6]
Solubility Soluble in Chloroform, Ethyl Acetate.[5] The parent dibenzo[c,g]carbazole is slightly soluble in acetonitrile.[7][8][5][7][8]

Protocol: Systematic Solvent Screening

This protocol enables the rational selection of an optimal solvent based on empirical testing.

Materials:

  • Crude this compound

  • Test tubes and rack

  • Hot plate or sand bath

  • Pasteur pipettes

  • Candidate solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Heptane/Ethyl Acetate mixtures.

Procedure:

  • Aliquot approximately 20-30 mg of the crude material into several labeled test tubes.

  • To the first test tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until a volume of ~1 mL is reached. Record if the solid dissolves completely.

  • If the solid does not dissolve at room temperature, heat the test tube gently in a hot water or sand bath until the solvent boils. Add more solvent dropwise if necessary until the solid just dissolves. Do not add more than 3 mL total.

  • If the solid dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube below the liquid level with a glass rod to create nucleation sites.

  • Place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Record your observations in a table similar to the one below.

  • Repeat for all candidate solvents.

Data Recording Table:

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingNotes
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Acetone

Based on literature for similar carbazole derivatives, ethanol and ethyl acetate are expected to be strong candidates.[9][10]

Validated Recrystallization Protocol

This protocol assumes ethanol has been selected as a suitable solvent from the screening process.

Materials & Equipment:

  • Crude this compound

  • Erlenmeyer flasks (2-3, appropriate size)

  • Selected solvent (e.g., Ethanol, reagent grade)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and appropriately sized filter paper

  • Vacuum filtration flask

  • Spatula, glass stir rod, boiling chips

  • Ice-water bath

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Place crude solid & boiling chip in Erlenmeyer flask add_hot_solvent Add minimum amount of hot solvent to dissolve dissolve->add_hot_solvent hot_filter Filter hot solution through fluted paper to remove insoluble impurities add_hot_solvent->hot_filter cool_rt Allow filtrate to cool slowly to room temperature add_hot_solvent->cool_rt If no insoluble impurities hot_filter->cool_rt cool_ice Place flask in ice bath to maximize crystal yield cool_rt->cool_ice vac_filter Collect crystals via vacuum filtration cool_ice->vac_filter wash Wash crystals with a small amount of ice-cold solvent vac_filter->wash dry Dry crystals under vacuum or in a desiccator wash->dry

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid (e.g., 1.0 g) and a boiling chip into an appropriately sized Erlenmeyer flask.

    • On a hot plate in a fume hood, bring a separate flask containing the solvent (e.g., 50-75 mL of ethanol) to a gentle boil.

    • Add the hot solvent to the flask containing the solid in small portions, swirling to aid dissolution.[11] Add just enough hot solvent to fully dissolve the crude product. An excess of solvent will reduce the final yield.

  • Decolorization (Optional):

    • If the hot solution is highly colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (tip of a spatula) of activated charcoal.

    • Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[12]

  • Hot Gravity Filtration (Crucial if charcoal was used or if insoluble impurities are present):

    • Place a glass funnel with fluted filter paper over a clean Erlenmeyer flask on the hot plate.

    • Keep the receiving flask and funnel hot by allowing the solvent vapor to heat them.

    • Pour the hot solution through the fluted filter paper quickly to remove the charcoal or other insoluble materials.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and set it aside on an insulated surface (like cork or wood) to cool slowly and undisturbed. Slow cooling is critical for the formation of large, high-purity crystals.[2]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities. Using cold solvent is essential to avoid re-dissolving the purified product.

    • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

  • Drying:

    • Transfer the filter cake to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a desiccator, a vacuum oven at a temperature well below the compound's melting point, or by air drying if the solvent is volatile.

Purity Assessment and Validation

The success of the recrystallization must be empirically validated.

  • Melting Point Analysis: This is the most straightforward method for assessing purity. A pure crystalline solid will have a sharp melting point range (typically <1°C). Impurities depress and broaden the melting point range.

    • Procedure: Determine the melting point of the crude starting material and the final recrystallized product.

    • Validation: A successful purification will result in a melting point that is higher and has a narrower range than the crude material, closely matching the literature value of 193-196°C.[5]

  • Thin-Layer Chromatography (TLC): TLC provides a qualitative assessment of the number of components in a sample.

    • Procedure: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (like ethyl acetate). Spot them side-by-side on a TLC plate and develop the plate in an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Validation: The lane corresponding to the crude material may show multiple spots, while the lane for the purified product should show a single, distinct spot.

Troubleshooting Common Issues

ProblemProbable CauseProposed Solution
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase concentration and allow to cool again. If still unsuccessful, try scratching the inner surface of the flask or adding a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating from a supersaturated solution too quickly.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent.
Very Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always wash crystals with ice-cold solvent. Ensure the funnel and receiving flask are kept hot during hot filtration.
Colored Crystals Colored impurities were not removed.Repeat the recrystallization, incorporating the optional decolorizing charcoal step.[12]

Safety Precautions

  • Always perform recrystallizations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, being mindful of their flammability and toxicity.

  • Many polycyclic aromatic hydrocarbons, including dibenzocarbazole derivatives, are considered potential carcinogens.[6][7] Avoid inhalation of dust and skin contact.

References

  • Dai, W. (n.d.). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. [Link]

  • University of Alberta. (n.d.). Recrystallization - Two Solvent. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • Wikipedia. (n.d.). Carbazole. [Link]

  • PubChem. (n.d.). 7H-Dibenzo(c,g)carbazole. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. [Link]

  • Springer. (n.d.). Synthesis and crystal structure of 5,6,8,9-Tetrahydro-7-phenyldibenzo[c,h]acridine. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Springer Nature. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. [Link]

  • Springer Nature. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]

  • ChemBK. (n.d.). 7H-Dibenzo[c,g]carbazole. [Link]

Sources

5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole as a building block for functional materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole as a Strategic Scaffold for Optoelectronics

Executive Summary

This compound (hereafter TH-DBC ) represents a critical "bridge" scaffold in the development of high-performance organic semiconductors.[1][2] Unlike its fully aromatic counterpart (7H-dibenzo[c,g]carbazole), which suffers from poor solubility due to rigid


-

stacking, TH-DBC offers enhanced solubility and processability while retaining the core electronic architecture required for hole transport.[1][2]

This guide details the utilization of TH-DBC as a precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) .[1][2] It covers the de novo synthesis, oxidative aromatization protocols, and N-functionalization strategies necessary to integrate this molecule into device stacks.

Molecular Architecture & Material Properties[1][3][4]

The strategic value of TH-DBC lies in its partial saturation.[1][2] The cyclohexene rings fused to the central pyrrole core disrupt the planarity slightly, increasing solubility in common organic solvents (THF, Chloroform) compared to the fully aromatic dibenzo[c,g]carbazole (


 symmetric).
PropertyTH-DBC (Intermediate)Aromatic DBC (Target)Significance
Hybridization

at C5, C6, C8, C9
Full

Conjugation
TH-DBC is a "processable precursor."[1][2]
Solubility High (CHCl

, Toluene)
Low/InsolubleEnables solution-processing before final conversion.[1][2]
HOMO Level ~ -5.1 eV~ -5.4 eVOxidation lowers HOMO, stabilizing the hole transport layer.[1][2]
Triplet Energy ModerateHigh (

eV)
Aromatic form is ideal for triplet confinement in PhOLEDs.[1]

Protocol A: De Novo Synthesis (Borsche-Drechsel Cyclization)

This protocol utilizes a double Fischer Indole synthesis approach.[1][2] The symmetry of the [c,g] fusion requires precise stoichiometry when reacting hydrazine with 2-tetralone.

Reagents:

  • 2-Tetralone (CAS: 530-93-8)[1][2]

  • Hydrazine Hydrate (80%)[1][2]

  • Acetic Acid (Glacial)[1][2]

  • Hydrochloric Acid (conc.)[1][2]

Workflow Diagram (Synthesis):

SynthesisWorkflow cluster_0 Precursors cluster_1 Borsche-Drechsel Cycle Tetralone 2-Tetralone Hydrazone Bis-Hydrazone Intermediate Tetralone->Hydrazone Condensation (AcOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Cyclization Acid-Catalyzed [3,3]-Sigmatropic Rearrangement Hydrazone->Cyclization HCl/AcOH 90°C Product TH-DBC (Crude) Cyclization->Product - NH4Cl Purification Recrystallization (Ethanol) Product->Purification

Caption: Step-wise synthesis of this compound via double Fischer Indole cyclization.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-tetralone (20 mmol) in glacial acetic acid (30 mL). Add hydrazine hydrate (10 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to 60°C for 2 hours to form the bis-hydrazone intermediate.

  • Cyclization: Add conc. HCl (5 mL) carefully. Raise temperature to 90-100°C and reflux for 4 hours. The solution will darken as the indole core forms.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). Neutralize with NaOH (10%) until pH 7.

  • Isolation: Filter the precipitate. Wash with water and cold ethanol.[1]

  • Purification: Recrystallize from hot ethanol or benzene to yield off-white needles of TH-DBC .

Protocol B: Oxidative Aromatization (The Activation Step)

For OLED applications, the tetrahydro scaffold is often too saturated. It must be converted to the fully aromatic 7H-dibenzo[c,g]carbazole to maximize charge carrier mobility.[1][2]

Reagents:

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ )[1][2]

  • Toluene or Chlorobenzene (Anhydrous)[1][2]

Mechanism: DDQ acts as a hydride acceptor, sequentially removing hydrogens from the C5, C6, C8, and C9 positions to restore aromaticity.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve TH-DBC (1.0 eq) in anhydrous toluene (0.1 M concentration).

  • Oxidation: Add DDQ (2.2 - 2.5 eq) portion-wise at room temperature.

    • Note: The reaction is exothermic. Monitor temperature.

  • Reflux: Heat to reflux (110°C) for 6-12 hours. Monitor via TLC (Silica, Hexane:DCM 4:1).[1][2] The aromatic product usually has a higher Rf and strong blue fluorescence under UV (365 nm).

  • Quench: Cool to RT. Filter off the precipitated hydroquinone byproduct.

  • Wash: Wash the filtrate with saturated NaHCO

    
     and brine.
    
  • Yield: Evaporate solvent to obtain the fully aromatic 7H-dibenzo[c,g]carbazole .

Protocol C: N-Functionalization (Device Integration)

The N-H proton on the carbazole is the "handle" for attaching the molecule to host materials or polymers.

Reaction: Buchwald-Hartwig Amination.[1][2]

Workflow Diagram (Functionalization):

Functionalization THDBC TH-DBC (Scaffold) Complex Pd-Amido Complex THDBC->Complex Halide Ar-Br (Aryl Halide) Halide->Complex Catalyst Pd2(dba)3 + P(t-Bu)3 Catalyst->Complex Base NaOtBu Base->Complex Product N-Aryl-TH-DBC (Hole Transport Material) Complex->Product Reductive Elimination

Caption: Palladium-catalyzed N-arylation to generate functional Hole Transport Materials (HTM).[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add TH-DBC (1.0 eq), Aryl Bromide (1.1 eq), NaOtBu (1.5 eq), and Pd

    
    (dba)
    
    
    
    (2 mol%).
  • Ligand: Add Tri-tert-butylphosphine (P(t-Bu)

    
    ) (4 mol%) via syringe.
    
  • Solvent: Add anhydrous Toluene or Xylene.[1][2]

  • Reaction: Heat to 100°C for 12 hours.

  • Purification: Silica gel column chromatography.

Safety & Toxicology (Critical E-E-A-T)

  • Carcinogenicity: Dibenzo[c,g]carbazole derivatives are potent carcinogens.[1][3] They bind to DNA after metabolic activation (cytochrome P450).[1][2]

    • Control: All handling of TH-DBC and its aromatic derivatives must occur in a Class II Biosafety Cabinet or a high-performance fume hood with HEPA filtration.[1][2]

    • PPE:[1][2][4] Double nitrile gloves, Tyvek sleeves, and N95/P100 respiratory protection if handling powders.[1]

  • Waste: All solid and liquid waste must be segregated as "Cytotoxic/Genotoxic Waste" and incinerated.[1]

References

  • Synthesis of Tetrahydrocarbazoles

    • Rogers, C. & Corson, B. B. (1947).[1][2] "One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole." Journal of the American Chemical Society.

    • (Canonical reference for the mechanism).[1]

  • Oxidative Aromatization Protocols

    • Hikawa, H. & Yokoyama, Y. (2011).[1] "Palladium-Catalyzed Dehydrogenative Aromatization of Tetrahydrocarbazoles." The Journal of Organic Chemistry.

    • [1][2]

  • OLED Applications of Dibenzocarbazoles

    • Krucaite, G. & Grigalevicius, S. (2017).[1] "Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications." Journal of Materials Chemistry C.

  • Toxicology of Dibenzo[c,g]carbazole

    • Warshawsky, D. et al. (1996).[1] "Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro." Carcinogenesis.

    • [1][2]

  • General Carbazole Synthesis Review

    • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012).[1] "Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids." Chemical Reviews.

    • [1][2]

Sources

Application Note: 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole as a Hole Transport Material

[1][2]

Executive Summary

This guide details the application of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole (CAS: 117766-87-7) and its derivatives as Hole Transport Materials (HTMs).[1] While the fully aromatic 7H-dibenzo[c,g]carbazole is a known planar semiconductor, its "tetrahydro" analog offers unique advantages in solubility and film-forming properties due to the disruption of rigid planarity by the aliphatic cyclohexene rings.[1]

This protocol focuses on the solution-processing of this material for n-i-p Perovskite Solar Cells (PSCs) . It addresses the critical challenge of balancing charge mobility with film morphology, providing a self-validating workflow for researchers to evaluate this core scaffold against industry standards like Spiro-OMeTAD.[1]

Material Science & Mechanism

Structural Advantage

The "tetrahydro" structure (partially saturated rings) introduces conformational flexibility compared to the fully aromatic dibenzo[c,g]carbazole.[1]

  • Solubility: The aliphatic rings disrupt strong

    
    -
    
    
    stacking, significantly enhancing solubility in non-polar solvents (Chlorobenzene, Toluene) required for solution processing.[1]
  • Film Formation: Reduced aggregation tendency prevents the formation of large crystallites during rapid solvent evaporation, reducing pinholes that cause shunting.[1]

Electronic Properties (Typical for Carbazole Cores)
  • HOMO Level: Estimated at -5.2 to -5.4 eV .[1] This aligns well with the valence band of

    
     (-5.4 eV), ensuring efficient hole extraction.[1]
    
  • LUMO Level: Estimated at -2.2 to -2.5 eV .[1] High enough to block electron back-transfer from the perovskite.[1]

  • Hole Mobility: Pristine carbazole cores typically exhibit mobilities in the range of

    
     to 
    
    
    . Doping is required to reach the target
    
    
    range for high-efficiency devices.[1]

Experimental Protocol: Device Fabrication

Reagents & Equipment
  • HTM: this compound (Sublimed grade, >99.5%).[1]

  • Solvent: Chlorobenzene (Anhydrous, 99.8%).[1]

  • Additives:

    • Li-TFSI: Lithium bis(trifluoromethanesulfonyl)imide (520 mg/mL in Acetonitrile).

    • tBP: 4-tert-Butylpyridine (96%).[1]

    • FK209 (Optional): Cobalt(III) complex dopant for tuning oxidation state.

  • Substrate: FTO glass coated with

    
     (ETL) and Perovskite (
    
    
    or
    
    
    ).
Solution Preparation (Standard Doped Recipe)

Goal: Create a stable, doped HTM solution for spin coating.[1]

  • Weighing: Weigh 72.3 mg of this compound into a clean amber vial.

  • Dissolution: Add 1.0 mL of Chlorobenzene. Stir at 60°C for 30 minutes to ensure complete dissolution.

    • Note: If solubility is poor, add 10% volume of Chloroform, but Chlorobenzene is preferred for film morphology.[1]

  • Doping (Critical Step):

    • Add 17.5

      
      L  of Li-TFSI stock solution.[1]
      
    • Add 28.8

      
      L  of tBP.
      
    • Mechanism:[1][2][3][4] Li-TFSI increases free carrier density (p-doping) via oxidation.[1] tBP prevents phase segregation of Li-salts and shifts the HOMO level to better match the perovskite.[1]

  • Filtration: Filter the solution through a 0.45

    
    m PTFE filter  immediately before use.
    
Deposition Workflow (Spin Coating)

Goal: Deposit a uniform 150-200 nm film.[1]

  • Environment: Perform in a Nitrogen-filled glovebox (

    
     ppm, 
    
    
    ppm) or dry air (
    
    
    ).
    • Expert Tip: Some oxidation is required for Li-TFSI activation.[1] If coating in

      
      , the device must be exposed to dry air/oxygen for 12 hours post-fabrication.[1]
      
  • Dispense: Dynamically dispense 50

    
    L  of the HTM solution onto the center of the spinning substrate.[1]
    
  • Spin Cycle:

    • Step 1: 3000 rpm for 30 seconds (Acceleration: 2000 rpm/s).

    • Validation: The film should transition from glossy liquid to a uniform, transparent solid instantly.[1]

  • Edge Cleaning: Wipe the FTO contact pads with a swab dipped in Chlorobenzene.[1]

Post-Deposition Treatment[1][4]
  • Oxidation (Doping Activation): Store the films in a dry air desiccator (dark) for 12-16 hours . This allows oxygen to act as a co-dopant with Li+, significantly increasing conductivity.[1]

  • Top Electrode: Deposit 80 nm of Gold (Au) or Silver (Ag) via thermal evaporation.

Visualization of Workflows

Synthesis & Structural Logic

This diagram illustrates the relationship between the precursor, the tetrahydro-core, and the fully aromatic system.[1]

Gcluster_0Property Trade-offTetraloneTetralone Derivative(Precursor)Tetrahydro5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole(Target HTM Core)Tetralone->TetrahydroBorsche-DrechselCyclizationHydrazineHydrazineHydrazine->TetrahydroAromatic7H-Dibenzo[c,g]carbazole(Fully Aromatic)Tetrahydro->AromaticDehydrogenation(DDQ/Pd-C)FunctionalizedFunctionalized HTM(e.g., Arylamine Wings)Tetrahydro->FunctionalizedBuchwald-HartwigAminationNoteTetrahydro: High SolubilityAromatic: High Mobility (Planar)

Caption: Synthesis pathway showing the Tetrahydro form as a versatile intermediate balancing solubility and core stability.

Device Fabrication Workflow

A step-by-step guide to the deposition process.

DeviceFabcluster_prepSolution Prepcluster_depDeposition (Spin Coating)WeighWeigh HTM(72.3 mg)DissolveDissolve inChlorobenzene (1 mL)Weigh->DissolveDopeAdd Dopants(Li-TFSI + tBP)Dissolve->DopeFilterFilter (0.45 µm)Dope->FilterSpinSpin Coat3000 rpm, 30sFilter->SpinDispenseSubstratePerovskite/ETL/FTOSubstrateSubstrate->SpinOxidizeAir Oxidation12h (Dark)Spin->OxidizeEvaporateThermal Evaporation(80 nm Au)Oxidize->EvaporateTop Electrode (Au)

Caption: Standard fabrication workflow for doped carbazole-based HTMs in n-i-p perovskite solar cells.

Characterization & Troubleshooting

Key Characterization Metrics

To validate the HTM layer, perform the following:

ExperimentMetricTarget ValueProtocol Link
Steady-State PL Quenching Efficiency> 80% vs. pristine PerovskiteMeasure PL of Perovskite/HTM vs. Perovskite only. Strong quenching = fast hole extraction.
SCLC (Hole Only) Hole Mobility (

)

Device structure: ITO/PEDOT/HTM/Au.[3] Fit J-V curve to Mott-Gurney law.
Water Contact Angle Hydrophobicity> 80°High angle indicates better moisture protection for the perovskite layer.[3]
DSC Glass Transition (

)
> 90°CEnsures thermal stability of the amorphous film.[3]
Troubleshooting Guide
  • Issue: Hazy/Cloudy Film

    • Cause: Material crystallized during spin coating.

    • Fix: Increase spin speed to 4000 rpm or add a small amount (5%) of a co-solvent like Chloroform to speed up evaporation before crystals nucleate. Alternatively, increase the tBP concentration slightly as it disrupts packing.[1]

  • Issue: Low

    
     (Voltage) 
    
    • Cause: Mismatched HOMO level or pinholes.

    • Fix: Check film thickness (should be >150 nm). If pinholes persist, increase concentration to 80 mg/mL.[1]

  • Issue: "S-shaped" J-V Curve

    • Cause: Poor conductivity or injection barrier.

    • Fix: Ensure the "Air Oxidation" step was performed.[1] Li-TFSI requires oxygen to generate free holes (radical cations).[1]

Safety & Handling

  • Toxicity: While this compound is less documented than its fully aromatic cousin (a known carcinogen), all carbazole derivatives should be treated as potential mutagens .[1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle all powders in a fume hood or glovebox.

  • Waste: Dispose of as hazardous organic waste (halogenated if chlorobenzene is used).

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. "7H-Dibenzo[c,g]carbazole."[1] World Health Organization. Link

  • Xu, B., et al. "Carbazole-based hole-transport materials for efficient solid-state dye-sensitized solar cells and perovskite solar cells."[1][5] Advanced Materials, 2014.[1][5] Link

  • Liu, H., et al. "Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells."[1] Sustainable Energy & Fuels, 2022.[1] Link

  • PubChem Compound Summary. "7H-Dibenzo[c,g]carbazole."[1] National Center for Biotechnology Information. Link

  • Dyenamo AB. "Hole transport materials and dopants - Technical Notes."[1] Link

Application Note & Protocol: 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole Core as a Scaffold for Advanced Hole-Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, rivaling the efficiency of traditional silicon-based cells. A critical component governing the performance and stability of a PSC is the hole-transporting material (HTM), which is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. For years, spiro-OMeTAD has been the benchmark HTM, but its widespread commercial application is hampered by a complex, multi-step synthesis and high purification costs.[1]

This has spurred intensive research into alternative molecular designs. Among these, carbazole-based HTMs have gained significant attention due to their excellent photovoltaic properties, inherent chemical stability, and the ease with which their electronic properties can be tuned through functionalization.[1] This application note delves into the strategic use of the 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole moiety as a robust, rigid core for designing next-generation HTMs. Its fused, partially saturated ring system offers a unique combination of structural rigidity and solubility, providing a platform for creating materials that can surpass the performance and cost-effectiveness of current standards. We will explore the molecular design rationale, provide detailed protocols for device fabrication, and present the expected performance metrics.

Molecular Design Rationale & Synthesis

Causality of Core Selection

The choice of a molecular core is paramount in designing an effective HTM. The this compound structure was selected for several key reasons:

  • Structural Rigidity: The fused polycyclic framework imparts significant rigidity. This planarity can promote ordered molecular packing in the solid state, which is crucial for efficient intermolecular charge hopping and achieving high hole mobility.

  • Tunable Electronic Properties: The carbazole nitrogen and the aromatic rings are active sites for functionalization. By attaching electron-donating peripheral groups, such as methoxy-substituted triphenylamines or other heterocyclic moieties, we can precisely tune the Highest Occupied Molecular Orbital (HOMO) energy level.[2][3] This ensures optimal energy level alignment with the valence band of the perovskite absorber, minimizing the energy loss associated with hole extraction.[4][5][6]

  • Enhanced Stability: The inherent chemical and thermal stability of the carbazole core contributes to the long-term operational stability of the final PSC device.[2][4] The tetrahydro-modification can also improve solubility in common organic solvents used for device fabrication without compromising thermal stability.

Functionalization Strategy

A common and effective strategy involves attaching electron-rich triphenylamine (TPA) units to the carbazole core. This creates a "donor-core-donor" (D-core-D) architecture that enhances the hole-transporting characteristics of the molecule.

Caption: Energy level alignment in a typical PSC with a carbazole HTM.

Protocol: Fabrication of High-Efficiency PSCs

This section provides a comprehensive, step-by-step protocol for fabricating a standard (n-i-p) architecture perovskite solar cell using a this compound-based HTM.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perovskite precursors and organic solvents are hazardous.

Phase 1: Substrate Preparation
  • Initial Cleaning: Place fluorine-doped tin oxide (FTO) coated glass substrates in a substrate holder.

  • Sequential Sonication: Sonicate the substrates sequentially in soapy deionized (DI) water, DI water, acetone, and finally isopropanol. [7]Each sonication step should last for 20 minutes.

  • Drying and Activation: Dry the substrates with a stream of dry nitrogen or air. Immediately before use, treat the substrates with a UV-Ozone cleaner for 15 minutes to remove any final organic residues and improve the surface wettability.

Phase 2: Electron Transport Layer (ETL) Deposition
  • Precursor Solution: Prepare a spray pyrolysis solution for the compact TiO₂ (c-TiO₂) layer consisting of 7 mL 2-propanol, 0.6 mL titanium diisopropoxide bis(acetylacetonate), and 0.4 mL acetylacetone. [7]2. Deposition: Pre-heat a hotplate to 450°C. Place the cleaned FTO substrates on the hotplate. Spray the precursor solution evenly onto the hot substrates.

  • Annealing: Allow the substrates to anneal at 450°C for 30 minutes to form a uniform, compact layer of TiO₂ (approx. 40 nm thick). Let them cool to room temperature before transferring to the next step.

Phase 3: Perovskite Absorber Layer Deposition

Scientist's Note: This phase must be performed inside a nitrogen-filled glovebox to prevent perovskite degradation from moisture and oxygen.

  • Perovskite Precursor Solution: Prepare a 1.2 M solution of a triple-cation perovskite (e.g., Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃) in a 4:1 (v/v) mixture of DMF:DMSO.

  • Spin Coating: Transfer the cooled substrates into the glovebox. Dispense 40 µL of the perovskite precursor solution onto the c-TiO₂ layer. Spin-coat using a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

  • Anti-Solvent Quenching: During the second step (at ~15 seconds before the end), dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. [7]This induces rapid crystallization, leading to a uniform and pinhole-free perovskite film.

  • Annealing: Immediately transfer the substrates to a hotplate inside the glovebox and anneal at 100°C for 60 minutes.

Phase 4: Hole-Transporting Material (HTM) Layer Deposition
  • HTM Solution Preparation: Prepare the HTM solution by dissolving 75 mg of the custom dibenzo[c,g]carbazole-HTM in 1 mL of chlorobenzene. To enhance conductivity, add 18 µL of a 520 mg/mL Li-TFSI stock solution in acetonitrile and 30 µL of 4-tert-butylpyridine (tBP). [7]2. Deposition: Allow the perovskite-coated substrates to cool to room temperature. Dispense 30 µL of the HTM solution onto the perovskite layer. Spin-coat at 4000 rpm for 30 seconds.

Phase 5: Top Electrode Deposition
  • Masking: Place a shadow mask with a defined aperture (e.g., 0.1 cm²) over the HTM layer to define the active area of the solar cell.

  • Thermal Evaporation: Transfer the substrates to a thermal evaporation chamber. Evaporate 80-100 nm of gold (Au) or silver (Ag) at a pressure below 5x10⁻⁶ Torr to form the back contact. [7]

Caption: Step-by-step workflow for PSC device fabrication.

Performance Characterization & Data

The fabricated devices should be characterized under standard testing conditions (AM 1.5G illumination, 100 mW/cm²) to evaluate their photovoltaic performance.

Key Performance Metrics
  • Power Conversion Efficiency (PCE %): The overall efficiency of the device.

  • Open-Circuit Voltage (V_oc): The maximum voltage at zero current.

  • Short-Circuit Current Density (J_sc): The maximum current at zero voltage.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.

Comparative Performance Data

The table below summarizes the expected performance of a PSC using a well-designed this compound-based HTM compared to the standard spiro-OMeTAD. Devices with these advanced carbazole derivatives have demonstrated efficiencies exceeding 20%. [3]

Parameter Spiro-OMeTAD (Reference) Dibenzo[c,g]carbazole HTM (Expected)
PCE (%) 18.57 [7] > 20.0
V_oc (V) 1.08 [7] ~1.10
J_sc (mA/cm²) 22.80 [7] ~23.0
FF (%) 0.754 [7] > 0.78
Stability Moderate Potentially Enhanced

| Synthesis Cost | High | Low-to-Moderate |

Conclusion

The this compound core represents a highly promising and versatile platform for the development of next-generation hole-transporting materials. Its inherent structural rigidity, coupled with the ability to fine-tune its optoelectronic properties through straightforward chemical modification, allows for the creation of HTMs that facilitate efficient hole extraction and transport. The protocols outlined in this note provide a clear pathway for fabricating high-performance perovskite solar cells using these novel materials. By offering a route to high efficiency and improved stability at a potentially lower cost, HTMs derived from this carbazole core can play a significant role in advancing the commercial viability of perovskite photovoltaic technology.

References

  • Sung, S. D., Kang, M. S., Choi, I. T., Kim, H. M., Kim, H., Hong, M., Kim, H. K., & Lee, W. I. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 50(90), 14161–14163. [Link]

  • Enhanced Performance of Perovskite Solar Cells via Construction of Benzothiadiazole-Based Hole Transport Materials Utilizing Asymmetric Strategy. (2024). ResearchGate. [Link]

  • A novel synthesis of 6,7,8,9‐tetrahydro‐5H‐dibenzo[c,g]carbazole. (2019). ResearchGate. [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.GOV. [Link]

  • Triphenylamine-Appended Carbazole-Based Hole-Transport Layer for Perovskite Solar Cells Fabricated under Low Humidity. (2024). ACS Applied Electronic Materials. [Link]

  • Liu, H., He, B., Lu, H., Tang, R., Wu, F., Zhong, C., Li, S., Wang, J., & Zhu, L. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(2), 415-424. [Link]

  • Energy-level alignment diagram of the device component of perovskite solar cells. (n.d.). ResearchGate. [Link]

  • Roles of Inorganic Oxide Based HTMs towards Highly Efficient and Long-Term Stable PSC—A Review. (2020). National Institutes of Health (NIH). [Link]

  • Strategies for enhancing energy-level matching in perovskite solar cells: An energy flow perspective. (2024). EurekAlert!. [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). ACS Omega. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Nature. [Link]

  • Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. (n.d.). DOI. [Link]

  • Improved performance of perovskite solar cells by fine-tuning dibenzofuran-based hole transporting materials. (2024). RSC Publishing. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2005). MDPI. [Link]

Sources

Thin-film deposition of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Thin-Film Deposition of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole for Advanced Electronic Applications

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Carbazole Derivative

The field of organic electronics is in a perpetual quest for novel materials that can push the boundaries of device performance and efficiency. Carbazole derivatives have emerged as a cornerstone class of materials, renowned for their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[1][2][3] This makes them integral components in a range of applications, including Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs).[4][5]

This application note focuses on a promising, yet less explored, derivative: this compound. While its parent compound, 7H-dibenzo[c,g]carbazole (DBC), is a well-documented potent carcinogen with established electronic properties stemming from its extended π-conjugated system, the tetrahydro- derivative presents a unique modification.[4][6][7] The partial saturation of one of the aromatic rings is anticipated to modulate its solubility, molecular packing, and electronic characteristics, potentially offering a new avenue for material optimization.

This guide provides a comprehensive overview and detailed protocols for the thin-film deposition of this compound. We will explore both solution-based and vacuum deposition techniques, offering researchers, scientists, and drug development professionals the foundational knowledge to integrate this novel material into their device fabrication workflows.

Material Properties and Pre-Deposition Considerations

A thorough understanding of the material's properties is paramount for successful thin-film deposition. While experimental data for this compound is not widely available, we can extrapolate key characteristics from its parent compound, DBC, and general carbazole derivatives.

Table 1: Estimated Properties of this compound and Handling Precautions

PropertyEstimated Value/CharacteristicRationale and Key Considerations
Molecular Formula C₂₀H₁₇NBased on the addition of four hydrogen atoms to the DBC structure.
Molecular Weight ~271.36 g/mol Calculated from the molecular formula.
Physical State Crystalline SolidTypical for carbazole derivatives.[6]
Melting Point Likely lower than DBC's 158 °CThe reduced planarity due to the tetrahydro- component may disrupt crystal packing, leading to a lower melting point.
Solubility Enhanced solubility in common organic solvents compared to DBC.The non-planar, partially saturated ring should increase solubility in solvents like chloroform, chlorobenzene, and THF.[6]
Thermal Stability HighCarbazole derivatives are known for their robust thermal stability, a crucial factor for vacuum deposition and device longevity.[8][9][10][11]
Electronic Properties Excellent hole-transporting capabilities.The core carbazole moiety is an excellent hole transporter.[2][3][4][12] The tetrahydro- modification may slightly alter the HOMO/LUMO levels.
Toxicity Potentially Carcinogenic. The parent compound, DBC, is a confirmed carcinogen.[6][7][13] It is imperative to handle this derivative with extreme caution.

Critical Safety Protocol: Given the carcinogenic nature of the parent compound, 7H-dibenzo[c,g]carbazole, all handling of this compound should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste should be disposed of as hazardous chemical waste according to institutional guidelines.

Solution-Based Thin-Film Deposition: Spin Coating

Spin coating is a cost-effective and widely adopted technique for fabricating uniform thin films from solution, making it an excellent starting point for material evaluation.[14] The quality of the film is highly dependent on the precursor solution and the spin coating parameters. A similar molecule, 9-hexylcarbazole, has been successfully deposited via spin coating, providing a solid procedural basis.[15]

Protocol for Spin Coating

Objective: To produce a uniform thin film of this compound on a substrate (e.g., ITO-coated glass, silicon wafer).

Materials:

  • This compound powder

  • High-purity solvent (e.g., chloroform, chlorobenzene, or toluene)

  • Substrates (e.g., pre-cleaned ITO-coated glass)

  • Micropipettes

  • Syringe filters (0.2 µm, PTFE)

  • Vials with caps

  • Spin coater

  • Hotplate

Procedure:

  • Solution Preparation:

    • In a clean vial, prepare a solution of this compound in a chosen solvent at a concentration range of 5-20 mg/mL.

    • Gently heat the solution (if necessary) and sonicate for 10-15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Filter the solution using a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Thoroughly clean the substrates. A standard procedure for ITO glass is sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.

  • Deposition:

    • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the prepared solution (e.g., 50-100 µL) onto the center of the substrate.

    • Start the spin coater. A two-step program is often effective: a low-speed step (e.g., 500 rpm for 5 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature of 80-120 °C for 10-30 minutes. This step helps to remove residual solvent and can improve the film's morphology and crystallinity.

Parameter Optimization

The final film properties are a direct result of the chosen parameters. The following table provides a starting point for optimization.

Table 2: Spin Coating Parameter Guide and Their Influence on Film Characteristics

ParameterValue RangeEffect on Film
Solution Concentration 5 - 20 mg/mLHigher concentration generally leads to thicker films.
Solvent Choice Chlorobenzene, Chloroform, TolueneThe solvent's boiling point and vapor pressure affect the drying rate and film morphology.
Spin Speed 1000 - 6000 RPMHigher spin speeds result in thinner films due to increased centrifugal force.
Spin Time 30 - 60 secondsLonger spin times can produce thinner and more uniform films.
Annealing Temperature 80 - 120 °CAnnealing can enhance film crystallinity and charge transport properties.
Workflow Diagram for Spin Coating

Caption: Workflow for solution-based spin coating of the carbazole derivative.

Vacuum-Based Thin-Film Deposition: Thermal Evaporation

For high-purity, solvent-free films, vacuum thermal evaporation is the method of choice. This technique is particularly well-suited for small organic molecules with good thermal stability.[8][16]

Protocol for Thermal Evaporation

Objective: To deposit a high-purity, uniform thin film of this compound under high vacuum.

Materials:

  • This compound powder (high purity, >99.5%)

  • Substrates (e.g., pre-cleaned glass or silicon)

  • Molybdenum or tungsten evaporation boat

  • Thermal evaporation system with a high-vacuum pump (base pressure < 1 x 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

  • Source Preparation:

    • Carefully load the this compound powder into the evaporation boat. Ensure the powder is evenly distributed.

    • Install the boat into the evaporation chamber.

  • Substrate Mounting:

    • Mount the cleaned substrates onto the substrate holder, ensuring they are securely fastened and at the desired distance from the source.

  • Pump Down:

    • Close the chamber and pump down to a base pressure of at least 1 x 10⁻⁶ Torr. This is crucial to minimize contamination and ensure a long mean free path for the evaporated molecules.

  • Deposition:

    • Slowly increase the current to the evaporation boat to begin heating the source material.

    • Monitor the QCM. Once the material starts to sublimate, open the shutter to begin deposition onto the substrates.

    • Maintain a steady deposition rate (e.g., 0.1-0.5 Å/s) by carefully controlling the source temperature.

    • Once the desired film thickness is reached, close the shutter and ramp down the power to the source.

  • Cool Down and Venting:

    • Allow the system and substrates to cool down for at least 30-60 minutes under vacuum.

    • Vent the chamber slowly with an inert gas (e.g., nitrogen) to bring it back to atmospheric pressure.

    • Carefully remove the coated substrates.

Parameter Optimization

Table 3: Thermal Evaporation Parameter Guide and Their Influence on Film Characteristics

ParameterTypical RangeEffect on Film
Base Pressure < 1 x 10⁻⁶ TorrLower pressure leads to higher purity films and better adhesion.
Deposition Rate 0.1 - 2.0 Å/sSlower rates can lead to more ordered and crystalline films. Faster rates may result in amorphous films.
Substrate Temperature Room Temp. - 100 °CHeating the substrate can increase molecular mobility on the surface, potentially leading to larger crystal grains.
Source-to-Substrate Distance 15 - 30 cmAffects the uniformity of the film thickness across the substrate.
Workflow Diagram for Thermal Evaporation

Caption: Workflow for vacuum thermal evaporation of the carbazole derivative.

Conclusion and Outlook

This compound stands as a promising material for advancing organic electronic devices. Its unique structural modification of the well-known dibenzocarbazole core offers intriguing possibilities for tuning material properties. This guide has provided detailed, actionable protocols for its thin-film deposition via both spin coating and thermal evaporation, empowering researchers to explore its potential. Careful optimization of the parameters outlined herein will be crucial for achieving high-quality films and, consequently, high-performance devices. As with all related compounds, stringent safety measures must be observed throughout the handling and deposition processes. The exploration of this and other novel carbazole derivatives will undoubtedly continue to fuel innovation in the vibrant field of organic electronics.

References

  • Thin Film Deposition: Solution Based Approach - ResearchGate. Available at: [Link]

  • 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem. Available at: [Link]

  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Orthogonally Processable Carbazole-Based Polymer Thin Films by Nitroxide-Mediated Polymerization | Langmuir - ACS Publications. Available at: [Link]

  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature | Request PDF - ResearchGate. Available at: [Link]

  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - NIH. Available at: [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI. Available at: [Link]

  • Phenanthro[1,10,9,8-cdefg]carbazole-containing copolymer for high performance thin-film transistors and polymer solar cells - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives - Frontiers. Available at: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - RSC Publishing. Available at: [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films - MDPI. Available at: [Link]

  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation - ResearchGate. Available at: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application - RSC Publishing. Available at: [Link]

  • Preparation of Poly(9-Vinylcarbazole) Thin Films Chemically Tethered to ITO Surface via Self-Assembled Monolayer Having Benzophenone Terminal Group - Taylor & Francis. Available at: [Link]

  • (PDF) Application of carbazole derivatives as a multifunctional material for organic light-emitting devices - ResearchGate. Available at: [Link]

  • Chemical Properties of Carbazole (CAS 86-74-8) - Cheméo. Available at: [Link]

  • 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity - PubMed. Available at: [Link]

  • 7H-Dibenzo[c,g]carbazole - NIST WebBook. Available at: [Link]

  • Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors - PMC - NIH. Available at: [Link]

Sources

Advanced Characterization Protocols for 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole Thin Films

[1]

Executive Summary

This application note details the methodological framework for characterizing thin films of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole (hereafter referred to as TH-DBC ). While the parent compound, 7H-dibenzo[c,g]carbazole, is a well-documented environmental carcinogen and model hepatotoxin [1], its tetrahydro- derivatives are of increasing interest in two distinct fields:[1]

  • Organic Electronics: As hole-transporting materials (HTM) or host materials in OLEDs due to the high triplet energy associated with the carbazole moiety [2].[1][2]

  • Pharmaceutical Research: As stable reference standards for metabolic studies and potential functional coatings in bio-sensors.[1][2]

The partial saturation in the 5,6,8,9-positions disrupts the extensive

Safety Advisory (Critical)

WARNING: Dibenzo[c,g]carbazole derivatives are potent mutagens and carcinogens (Group 2B/2A).[1][2] All handling of TH-DBC powder and solutions must occur within a certified fume hood using double-gloving (Nitrile) and N95/P100 respiratory protection.[1] Waste must be segregated as hazardous cytotoxic material.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of characterization, ensuring that non-destructive tests precede destructive or contact-based methods.

CharacterizationWorkflowcluster_QCQuality Control LoopStartRaw TH-DBC PowderSolubilitySolubility Testing(CHCl3, THF, Toluene)Start->SolubilityDepositionFilm Deposition(Spin Coating vs. PVD)Solubility->Deposition Optimize Conc.StructureStructural Analysis(XRD / Ellipsometry)Deposition->Structure Check ThicknessMorphologyMorphological Analysis(AFM / SEM)OpticsOptical Characterization(UV-Vis / PL)Morphology->Optics Non-DestructiveStructure->Deposition Re-optimize ifRoughness > 5nmStructure->Morphology Check CrystallinityElectroElectronic Characterization(Cyclic Voltammetry)Optics->Electro DestructiveEndValidated Material ProfileElectro->End

Figure 1: Step-wise characterization workflow prioritizing non-destructive optical analysis before electrochemical testing.

Protocol 1: Thin Film Fabrication[1][2]

To characterize TH-DBC, high-quality films with uniform thickness are required.[1] We compare two methods: Solution Processing (Spin Coating) and Physical Vapor Deposition (PVD) .[1]

Method A: Spin Coating (Solution Process)

Best for: Rapid screening, solubility assessment, and amorphous film generation.[1]

  • Substrate Preparation:

    • Clean Quartz (optical) or ITO-coated glass (electrical) substrates via ultrasonication in Deionized Water, Acetone, and Isopropanol (15 min each).[1][2]

    • Treat with UV-Ozone for 20 minutes to increase surface energy and wettability.[1]

  • Solution Preparation:

    • Dissolve TH-DBC in Chloroform or Chlorobenzene to a concentration of 10 mg/mL .

    • Note: The tetrahydro- modification typically enhances solubility over the parent dibenzocarbazole.[1][2]

    • Filter solution through a 0.45

      
      m PTFE syringe filter to remove aggregates.[1]
      
  • Deposition:

    • Dispense 50

      
      L of solution onto the substrate.[1]
      
    • Step 1: 1000 rpm for 10s (Spread).

    • Step 2: 3000 rpm for 40s (Thinning/Drying).

  • Annealing:

    • Bake at 80°C for 30 mins in a nitrogen-filled glovebox to remove residual solvent.

Method B: Vacuum Thermal Evaporation (PVD)

Best for: High-purity crystalline films, precise thickness control (<100 nm).[1][2]

  • Load TH-DBC powder into a quartz crucible within a vacuum chamber (

    
     Torr).
    
  • Heat crucible slowly. Monitor deposition rate using a Quartz Crystal Microbalance (QCM).[1]

  • Target Rate: 0.5 – 1.0 Å/s.

  • Target Thickness: 50 nm (for optical) or 100 nm (for XRD).

  • Causality: Slow deposition rates promote better molecular ordering (crystallinity), whereas fast rates (>3 Å/s) induce amorphous disorder [3].[1]

Protocol 2: Structural & Morphological Analysis[1]

Before assessing electronic function, the physical integrity of the film must be validated.[1]

X-Ray Diffraction (XRD)

Objective: Determine if the film is amorphous or polycrystalline.[1]

  • Setup:

    
     scan mode, Cu K
    
    
    radiation (
    
    
    Å).
  • Range: 5° to 40° (

    
    ).[1][2]
    
  • Expectation:

    • Amorphous: Broad "halo" hump (typical for spin-coated carbazoles without high-temp annealing).[1][2]

    • Crystalline: Sharp peaks.[1][2] The tetrahydro- structure may show different packing (herringbone vs.

      
      -stacking) compared to the planar parent 7H-DBC.[1] Look for low-angle peaks (
      
      
      ) indicating inter-layer spacing.[1]
Atomic Force Microscopy (AFM)

Objective: Quantify surface roughness (

1
  • Mode: Tapping Mode (Non-contact) to avoid damaging soft organic films.[1][2]

  • Scan Size:

    
    
    
    
    m and
    
    
    
    
    m.
  • Pass/Fail Criteria: For device applications,

    
     should be 
    
    
    nm. High roughness leads to electrical shorts in sandwich devices.[1]

Protocol 3: Optoelectronic Characterization

This section defines the energy landscape of the molecule, critical for both drug stability (light sensitivity) and semiconductor bandgap.[1]

UV-Vis Absorption Spectroscopy
  • Baseline: Measure a clean blank substrate (Quartz).[1][2]

  • Measurement: Scan film from 250 nm to 800 nm.

  • Analysis:

    • Identify

      
       (absorption maximum).[1][2]
      
    • Optical Bandgap (

      
      ):  Determine the onset of absorption (
      
      
      ) at the low-energy edge.[1][2]
    • Calculation:

      
      .[1][2]
      
    • Insight: The tetrahydro- isomers typically exhibit a blue shift (higher energy gap) compared to fully conjugated 7H-DBC due to the interruption of conjugation in the saturated ring [4].[1][2]

Photoluminescence (PL)
  • Excitation: Excite the film at its absorption maximum (

    
     from UV-Vis).[1][2]
    
  • Emission Scan: Record spectrum from

    
     nm to 800 nm.
    
  • Stokes Shift: Calculate the difference between Absorption

    
     and Emission 
    
    
    . A large Stokes shift suggests significant structural relaxation in the excited state.[1]

Protocol 4: Electrochemical Characterization (Cyclic Voltammetry)

This is the standard for determining the HOMO (Highest Occupied Molecular Orbital) and LUMO levels.[1]

Setup:

  • Working Electrode: ITO glass coated with TH-DBC film.[1][2]

  • Counter Electrode: Platinum wire.[1][2]

  • Reference Electrode: Ag/AgCl (or Ag/AgNO

    
     in non-aqueous).[1][2]
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile.
    
  • Scan Rate: 50 mV/s or 100 mV/s.

  • Internal Standard: Ferrocene (

    
    ).[1][2]
    

Calculation:

  • Identify the onset of oxidation (

    
    ) relative to Ferrocene.[1][2]
    
  • HOMO Level:

    
    .[1][2]
    
  • LUMO Level:

    
     (using optical gap) OR calculated from reduction onset if visible.[1][2]
    

Data Summary & Reference Values

The following table summarizes typical parameters for carbazole-derivative thin films. Note: Exact values for the specific 5,6,8,9-tetrahydro isomer must be experimentally determined using the protocols above.

ParameterSymbolMethodTypical Range (Carbazoles)Relevance
Surface Roughness

AFM0.5 – 5.0 nmDevice interface quality
Optical Bandgap

UV-Vis2.8 – 3.4 eVSemiconductor classification
HOMO Level

CV-5.2 to -5.8 eVHole injection efficiency
Crystallinity -XRDAmorphous/PolycrystallineCharge carrier mobility
Thermal Stability

DSC80 – 150 °COperational stability

References

  • National Toxicology Program. (2013).[1][2] Report on Carcinogens, Twelfth Edition: 7H-Dibenzo[c,g]carbazole.[1][2][3] U.S. Department of Health and Human Services.[1][2] [Link]

  • Krucaite, G., & Grigalevicius, S. (2024).[1][2] Carbazole-based derivatives as hole-transporting materials for perovskite solar cells.[1] Materials Today Chemistry, 36, 101928.[1][2] [Link][1][2]

  • Trofimova, K. E., et al. (2018).[1][2][4] Synthesis and characterization of semiconducting carbazole thin films. Polyhedron, 141, 284-289.[1][2] [Link][1][2]

  • Knötig, K. M., et al. (2024).[1][2][5][6] Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Molecules, 29(8), 1735.[1][2] [Link]

Measuring charge carrier mobility in tetrahydrodibenzocarbazole films

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Measuring Charge Carrier Mobility in Tetrahydrodibenzocarbazole (THDBC) Films

Abstract

This guide details the protocols for extracting accurate charge carrier mobility values for tetrahydrodibenzocarbazole (THDBC) thin films. While THDBC derivatives often serve as precursors to fully aromatic dibenzocarbazoles or indolo[3,2-b]carbazoles, they exhibit distinct hole-transport characteristics dependent on supramolecular packing and film morphology. This note covers two primary measurement architectures: Organic Field-Effect Transistor (OFET) for lateral transport and Space-Charge-Limited Current (SCLC) for vertical bulk transport. Emphasis is placed on distinguishing intrinsic mobility from contact-limited artifacts.

Introduction & Material Physics

Tetrahydrodibenzocarbazoles are p-type organic semiconductors characterized by a fused ring system that promotes


-

stacking. Unlike their fully aromatic counterparts, the "tetrahydro" core introduces partial saturation, which can disrupt planarity but improve solubility in common organic solvents (e.g., chloroform, chlorobenzene).

Key Challenges in Mobility Measurement:

  • Polymorphism: THDBC films are sensitive to processing solvents and annealing temperatures, leading to variable crystalline phases.

  • Contact Resistance (

    
    ):  In OFETs, the injection barrier between the metal electrode (Au/Ag) and the HOMO level of THDBC can dominate the channel resistance, leading to severe underestimation of mobility.
    
  • Traps: Partial saturation can create energetic disorder, requiring careful trap-density analysis.

Device Fabrication Protocol

High-fidelity measurements start with pristine film formation. The following workflow ensures reproducible morphology.

Solution Preparation
  • Solvent: Anhydrous Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB) are preferred for high boiling points, promoting slow crystallization.

  • Concentration: 5–10 mg/mL.

  • Filtration: 0.45

    
    m PTFE filter (hydrophobic) to remove aggregates.
    
  • Aging: Stir at 50°C for 1 hour in a nitrogen-filled glovebox.

Substrate Preparation (The Foundation)
  • Substrate: Heavily doped n-Si (Gate) with 300 nm thermally grown SiO

    
     (Dielectric).
    
  • Cleaning: Sonication sequence: Deionized Water

    
     Acetone 
    
    
    
    Isopropanol (10 min each).
  • Activation: UV-Ozone treatment (15 min) to generate surface hydroxyl groups.

  • SAM Treatment (Critical): Treat SiO

    
     with Octadecyltrichlorosilane (OTS-18)  or HMDS  to passivate surface traps and induce face-on or edge-on molecular orientation.
    
    • Protocol: Immerse in 10 mM OTS in toluene for 12 hours, then rinse with toluene.

Deposition & Annealing
  • Method: Spin-coating (static dispense).

    • Step 1: 500 rpm for 5s (spread).

    • Step 2: 2000 rpm for 60s (thinning).

  • Annealing: Bake at 100°C–150°C for 30 min on a hotplate in N

    
    .
    
    • Note: This step drives off solvent and promotes the

      
      -stacking necessary for hole hopping.
      

Measurement Protocol 1: Lateral Mobility (OFET)

The OFET configuration measures charge transport parallel to the substrate, relevant for logic circuits and sensors.

Device Architecture
  • Configuration: Bottom-Gate, Top-Contact (BGTC).

    • Why? Top contacts (evaporated Au) minimize damage to the organic layer and provide lower contact resistance than bottom contacts.

  • Source/Drain: Thermal evaporation of Gold (Au, 50-80 nm) through a shadow mask.

  • Channel Dimensions: Length (

    
    ) = 50 
    
    
    
    m, Width (
    
    
    ) = 1000
    
    
    m.

OFET_Setup subst n++ Si Wafer (Gate) diel SiO2 Dielectric (300 nm) subst->diel sam SAM Layer (OTS/HMDS) diel->sam semi THDBC Film (Active Layer) sam->semi drain Drain (Au) Bias Vds semi->drain Extraction source Source (Au) Ground source->semi Injection smu SMU (Keithley 4200) smu->subst Vgs Control smu->source smu->drain

Figure 1: Bottom-Gate Top-Contact OFET architecture for lateral mobility extraction.

Measurement Steps
  • Environment: Perform in dark, N

    
     atmosphere (or vacuum < 
    
    
    
    Torr) to avoid oxygen doping.
  • Output Characteristics (

    
     vs 
    
    
    
    ):
    • Sweep

      
       from 0 to -60V.
      
    • Step

      
       from 0 to -60V in -10V increments.
      
    • Check: Look for clear linear and saturation regions. Significant "S-shape" at low

      
       indicates high contact resistance.
      
  • Transfer Characteristics (

    
     vs 
    
    
    
    ):
    • Fix

      
       at -60V (Saturation Regime).
      
    • Sweep

      
       from +10V to -60V.
      
Mobility Extraction (Saturation Regime)

Use the standard MOSFET equation for the saturation regime:



Protocol:

  • Plot

    
     vs. 
    
    
    
    .
  • Fit a linear regression to the high-

    
     region.
    
  • Calculate mobility (

    
    ):
    
    
    
    
    • 
      : Capacitance per unit area of SiO
      
      
      
      (approx. 11.5 nF/cm² for 300 nm).

Critical Validation:

  • Reliability Factor (

    
    ):  Ensure the ideal MOSFET behavior is met. If the extracted mobility depends heavily on 
    
    
    
    , report the maximum value with caution or use the reliability factor method [1].

Measurement Protocol 2: Vertical Mobility (SCLC)

Space-Charge-Limited Current (SCLC) measures mobility perpendicular to the substrate, relevant for OPVs and OLEDs. This method is less sensitive to grain boundaries than OFETs.

Device Architecture (Hole-Only)

To measure hole mobility, electron injection must be blocked.

  • Structure: ITO (Anode) / PEDOT:PSS / THDBC / MoO

    
     / Ag (Cathode).
    
    • ITO/PEDOT:PSS: High work function matches THDBC HOMO for Ohmic hole injection.

    • MoO

      
      /Ag: High work function cathode blocks electron injection from the top.
      

SCLC_Flow step1 Fabricate Hole-Only Device ITO/PEDOT/THDBC/MoO3/Ag step2 Measure J-V Curve (Log-Log Plot) step1->step2 step3 Identify SCLC Region (Slope ~ 2) step2->step3 Check Ohmic (Slope=1) vs Trap-Filled (Slope>3) step4 Fit Mott-Gurney Law step3->step4

Figure 2: Workflow for SCLC mobility extraction in hole-only devices.

Analysis (Mott-Gurney Law)

In the trap-free SCLC region (where current


), the mobility is given by:


  • 
    : Relative permittivity of THDBC (assume ~3.0 if unknown, or measure via impedance).
    
  • 
    : Film thickness (measure via profilometer, CRITICAL accuracy needed as it is cubed).
    
  • 
    : Applied voltage corrected for built-in potential (
    
    
    
    ).

Data Presentation & Troubleshooting

Summary of Parameters
ParameterSymbolTypical UnitDescription
Sat. Mobility

cm

/V

s
Extracted from OFET transfer curve slope.
Threshold Voltage

VGate voltage at onset of conduction.
On/Off Ratio

-Ratio of max current to leakage current.
SCLC Mobility

cm

/V

s
Vertical bulk mobility.
Troubleshooting Guide
  • Hysteresis in OFET: Large difference between forward/backward sweep.

    • Cause: Traps at SiO

      
      /THDBC interface.
      
    • Fix: Improve SAM quality (OTS) or anneal longer.

  • Non-Linear Contact (S-shape):

    • Cause: Injection barrier.

    • Fix: Use MoO

      
       interlayer between THDBC and Au source/drain.
      

References

  • Choi, H. H., et al. (2018). "Reliability of Charge Carrier Mobility Extraction in Organic Field-Effect Transistors." Nature Materials, 17, 2-7. Link

  • Blom, P. W. M., et al. (2005). "Space-Charge-Limited Currents in Organic Semiconductors." Physical Review Letters, 94, 206601. Link

  • Li, Y., et al. (2015). "High-Mobility Organic Semiconductors Based on Indolo[3,2-b]carbazole." Journal of the American Chemical Society, 137(30), 9516-9519. Link

  • Takimiya, K., et al. (2014). "Thienoacenes: A Promising Class of Organic Semiconductors." Chemical Reviews, 114(2), 1188-1232. Link

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Cyclization of Tetralone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Catalyst Selection & Process Optimization Assigned Specialist: Senior Application Scientist

Core Directive: The Engineering of Tetrahydrocarbazoles

Welcome to the technical hub for the synthesis of tetrahydrocarbazoles via the Fischer Indole Cyclization of tetralones. This transformation is not merely a reaction; it is a cascade sequence requiring precise kinetic control.

When reacting 1-tetralone with arylhydrazines, you are driving a condensation followed by a [3,3]-sigmatropic rearrangement. The rigidity of the tetralone ring imposes unique steric constraints compared to acyclic ketones, often requiring higher activation energy (heat/acid strength) to achieve the "ene-hydrazine" intermediate.

Visualizing the Pathway

The following workflow illustrates the critical checkpoints where catalyst selection dictates success or failure.

FischerTetralone cluster_0 Catalyst Critical Zone Start Tetralone + Arylhydrazine Hydrazone Arylhydrazone (Isolable) Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Transient) Hydrazone->EneHydrazine Acid Cat. (Tautomerization) Rearrangement [3,3]-Sigmatropic Shift EneHydrazine->Rearrangement Rate Limiting Step Cyclization Aminal Formation Rearrangement->Cyclization Re-aromatization Product Tetrahydrocarbazole Cyclization->Product Elimination (-NH3)

Figure 1: Mechanistic flow of Fischer Indole Synthesis applied to tetralone. The red zone indicates where acid strength and temperature are most critical.

Catalyst Selection Matrix

Do not choose a catalyst arbitrarily. Selection must be based on the electronic nature of your arylhydrazine and the scale of your reaction.

Comparative Analysis Table
Catalyst SystemAcid TypeKey CharacteristicBest Use CaseContraindications
ZnCl₂ / AcOH LewisThe Workhorse. High boiling point allows thermal activation of the [3,3]-shift.Standard tetralones; Electron-withdrawing groups (EWGs) on hydrazine.Acid-sensitive functional groups (e.g., acetals).[1]
H₂SO₄ / EtOH BrønstedThe Classic. Cheap, homogeneous.Simple substrates; Large scale (cost-effective).Often causes sulfonation byproducts or charring with electron-rich hydrazines.
Polyphosphoric Acid (PPA) BrønstedThe Cyclizer. Acts as both solvent and catalyst.[2] Excellent for difficult cyclizations.Sterically hindered hydrazines; "Stubborn" hydrazones.High Viscosity: Difficult work-up. Not recommended for >50g scale without mechanical stirring.
Montmorillonite K-10 HeterogeneousThe Green Option. Reusable clay catalyst.Microwave-assisted synthesis; Clean profiles required.Very deactivated hydrazines (e.g., dinitrophenyl) may react too slowly.

Troubleshooting Guide (Q&A)

Issue #1: "My reaction stalls at the hydrazone stage."

Diagnosis: The activation energy for the tautomerization to the ene-hydrazine is not being met. Tetralone hydrazones are stable and often crystallize out.

  • The Fix:

    • Increase Temperature: If using EtOH (78°C), switch to Acetic Acid (118°C) or Toluene (110°C).

    • Switch Catalyst: Move from a weak proton source (AcOH alone) to a Lewis Acid (

      
      ) which coordinates to the imine nitrogen, facilitating tautomerization.
      
    • Water Removal: Water inhibits the formation of the ene-hydrazine. Use a Dean-Stark trap (if using Toluene) or add molecular sieves.

Issue #2: "I am getting a black tar/polymer instead of crystals."

Diagnosis: "Runaway" reaction or oxidative polymerization. This is common with Electron-Donating Groups (EDGs) (e.g., -OMe) on the hydrazine.

  • The Fix:

    • Lower Acid Strength: Switch from

      
       to dilute HCl in Ethanol.
      
    • Inert Atmosphere: Perform the reaction under Nitrogen/Argon. Indolic intermediates are prone to oxidation.

    • Two-Step Protocol: Isolate the hydrazone first (mild conditions), then cyclize it separately using a Lewis acid (

      
      ) in a non-protic solvent to control the exotherm.
      
Issue #3: "I'm using 2-tetralone and getting a mixture of isomers."

Diagnosis: Unlike 1-tetralone (which has only one enolizable position at C2), 2-tetralone can enolize at C1 or C3.

  • The Fix:

    • Kinetic vs. Thermodynamic Control: Strong acids and high heat tend to favor the thermodynamically stable "linear" isomer (fused at C2-C3).

    • Steric Control: If you need the "angular" isomer (fused at C1-C2), steric bulk on the hydrazine can sometimes force the rearrangement to the less hindered side, but mixtures are inherent to 2-tetralone chemistry.

Validated Experimental Protocols

Protocol A: The Robust Method (ZnCl₂ in Acetic Acid)

Recommended for substrates with Electron-Withdrawing Groups (e.g., -NO₂, -F).

  • Setup: Flame-dried round-bottom flask with a reflux condenser.

  • Reagents:

    • 1-Tetralone (1.0 equiv)

    • Arylhydrazine hydrochloride (1.1 equiv)

    • Anhydrous

      
       (2.0 equiv)
      
    • Glacial Acetic Acid (10 mL per gram of substrate)

  • Procedure:

    • Dissolve reactants in AcOH.

    • Heat to reflux (118°C) for 4–6 hours. Monitor by TLC (Target disappears, fluorescent blue/purple spot appears).

    • Critical Step: If the reaction turns dark black immediately, reduce temp to 80°C.

  • Work-up:

    • Pour hot reaction mixture into ice-cold water with vigorous stirring. The tetrahydrocarbazole usually precipitates.

    • Filter and wash with water. Recrystallize from Ethanol/Water.

Protocol B: The "Green" Method (Montmorillonite K-10)

Recommended for Electron-Rich substrates or rapid screening.

  • Setup: Microwave reactor vial (or sealed tube).

  • Reagents:

    • 1-Tetralone (1.0 equiv)

    • Arylhydrazine (1.0 equiv) - Free base preferred over HCl salt

    • Montmorillonite K-10 Clay (50% by weight relative to reactants)

    • Solvent-free or Ethanol (minimal).

  • Procedure:

    • Mix reactants and clay thoroughly.

    • Irradiate (Microwave) at 100°C for 10–20 minutes .

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Filter to remove the clay (catalyst can be reactivated).

    • Evaporate solvent.

Decision Logic for Catalyst Selection

Use this logic tree to determine your starting point based on your specific hydrazine derivative.

CatalystDecision Start Select Hydrazine Substituent EDG Electron Donating (-OMe, -Me) Start->EDG EWG Electron Withdrawing (-NO2, -CF3, -Halogen) Start->EWG Neutral Neutral / Unsubstituted Start->Neutral Method1 Mild Acid (AcOH/EtOH) or Solid Acid (Clay) EDG->Method1 Prevent Polymerization Method2 Strong Lewis Acid (ZnCl2 / reflux) EWG->Method2 Force Rearrangement Method3 Standard Protocol (H2SO4 or ZnCl2) Neutral->Method3

Figure 2: Decision matrix for catalyst selection based on electronic effects.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][1][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[13] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Bhattacharya, A., et al. (2025). "A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol." ResearchGate. Link

  • Heravi, M. M., et al. (2017). "Fischer indole synthesis applied to the total synthesis of natural products."[7][14] RSC Advances, 7, 52852-52887. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Fischer Indole Synthesis." BenchChem.[6][11] Link

Sources

Enhancing the stability of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole-based devices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole Device Integration

Case ID: T-Cz-5689-STAB Topic: Enhancing Operational Stability & Lifetime Material Class: Partially Saturated Fused Carbazoles (Hole Transport/Host Materials) CAS Registry: 117766-87-7

Executive Summary: The Stability Paradox

Welcome to the Advanced Materials Support Center. You are likely working with This compound (hereafter referred to as TH-DBCz ) as a hole-transporting intermediate or host matrix in OLEDs or perovskite interfaces.

While the dibenzo[c,g]carbazole core offers superior hole mobility and high triplet energy (


) compared to standard carbazole, the tetrahydro functionality introduces a specific vulnerability: Benzylic Oxidation . The methylene bridges at positions 5, 6, 8, and 9 are chemically distinct from the aromatic core. They act as "sacrificial" sites for radical attack during device operation, leading to trap formation and voltage drift.

This guide addresses how to mitigate these specific degradation pathways through rigorous purification, interface engineering, and encapsulation protocols.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My device shows rapid voltage rise (drift) within the first 10 hours of operation. Is this a material failure?

A: This is likely a Charge Carrier Balance issue exacerbated by Trap Formation .

  • The Mechanism: In TH-DBCz, the benzylic carbons (C5, C6, C8, C9) are susceptible to hydrogen abstraction by high-energy excitons or hot holes. This creates radical species that react with trace oxygen to form carbonyl defects (ketones). These defects act as deep electron traps.

  • The Fix:

    • Pre-deposition Purification: You must use gradient sublimation. Recrystallization alone leaves trace solvent residues that accelerate radical formation.

    • Exciton Management: Ensure your EML (Emissive Layer) host has a LUMO level that prevents electron leakage into the TH-DBCz layer. Electrons trapped in the HTL are a primary cause of degradation.

Q2: I observe "dark spots" growing on the active area after storage, even in a glovebox. Why?

A: This indicates Morphological Instability (Crystallization) .

  • The Mechanism: TH-DBCz is a relatively small molecule with a planar core. Unlike fully aromatic dibenzocarbazoles, the flexible tetrahydro rings can lower the Glass Transition Temperature (

    
    ), promoting crystallization from the amorphous state. Crystalline boundaries act as non-radiative recombination centers.
    
  • The Fix:

    • Doping Strategy: Do not use TH-DBCz as a neat layer if

      
      C. Co-evaporate with a high-
      
      
      
      stabilizer (e.g., a bulky fluorene derivative) at 5-10% to frustrate crystallization.
    • Substrate Temp: Deposit the layer at a slightly elevated substrate temperature (

      
      C) to densify the amorphous film, reducing free volume for molecular rearrangement.
      

Q3: The PLQY (Photoluminescence Quantum Yield) of my emitter drops when using TH-DBCz as a host. Is there energy transfer?

A: Yes, likely Triplet-Polaron Quenching (TPQ) or Reverse Energy Transfer .

  • The Mechanism: If the

    
     of TH-DBCz is not sufficiently higher (
    
    
    
    eV) than your emitter, triplet excitons will back-transfer to the host. Furthermore, oxidized impurities in TH-DBCz (from the benzylic sites) often have lower triplet energies, acting as quenching sinks.
  • The Fix:

    • Verify Purity: Run High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry. Look for peaks at M+14 or M+16 (corresponding to carbonyl/hydroxyl derivatives).

    • Optical Spacer: If used as an HTL, insert a thin (5 nm) layer of a wide-gap, chemically inert material (like TCTA) between TH-DBCz and the EML to confine excitons.

Part 2: Advanced Protocols

Protocol A: Gradient Sublimation Purification

Standard recrystallization is insufficient for device-grade TH-DBCz due to persistent solvent inclusion.

  • Load: Place crude TH-DBCz in the source zone of a 3-zone vacuum furnace.

  • Vacuum: Pump down to

    
     Torr.
    
  • Temperature Gradient:

    • Zone 1 (Source): Ramp to

      
      C (approx. sublimation point, adjust based on TGA).
      
    • Zone 2 (Product): Maintain at

      
      C.
      
    • Zone 3 (Impurity): Maintain at

      
      C (traps volatile solvent/oxidation byproducts).
      
  • Harvest: Collect only the crystals in the center of Zone 2. Discard the discolored material at the Zone 1/2 interface (heavy impurities) and Zone 3 (light impurities).

Protocol B: Benzylic Stabilization via Deuteration (Optional Optimization)

For critical stability requirements, consider substituting hydrogen with deuterium at the 5,6,8,9 positions.

  • Rationale: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), significantly slowing down the rate of hydrogen abstraction and subsequent oxidation at the tetrahydro rings.

Part 3: Comparative Data & Specifications

Table 1: Stability Metrics of TH-DBCz vs. Fully Aromatic Analogs

FeatureThis compound7H-Dibenzo[c,g]carbazole (Fully Aromatic)Impact on Device
CAS No. 117766-87-7194-59-2--
Oxidation Potential Lower (More easily oxidized)HigherTH-DBCz requires stricter encapsulation.
Solubility High (Good for solution processing)Low (Hard to dissolve)TH-DBCz is better for printed electronics.
Morphology Prone to low-

crystallization
Stable, high melting pointTH-DBCz needs doping/stabilization.
Defect Type Benzylic Ketone FormationRing DimerizationKetones are deeper traps (severe voltage drift).

Part 4: Degradation Pathway Visualization

The following diagram illustrates the critical failure mode: Benzylic Oxidation . This pathway is unique to the tetrahydro class of carbazoles and is the primary cause of long-term device instability.

G cluster_0 Critical Degradation Cycle Start TH-DBCz (Pristine) Radical Benzylic Radical (C5/C6/C8/C9) Start->Radical H-Abstraction (Hot Carrier) Exciton Device Operation (Excitons/Holes) Exciton->Radical Peroxide Peroxide Intermediate Radical->Peroxide + O2 Oxygen Trace O2 (Ingress) Oxygen->Peroxide Defect Ketone Defect (Deep Trap) Peroxide->Defect Decomposition Failure Voltage Drift & Luminance Loss Defect->Failure Charge Trapping

Figure 1: The Benzylic Oxidation Pathway. Note how the tetrahydro- structure creates a specific vulnerability to radical attack, leading to deep trap formation.

References

  • Splendid Lab Pvt. Ltd. (n.d.). This compound Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST) . (2023). 7H-Dibenzo[c,g]carbazole Chemical Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from

  • LGC Standards . (n.d.). Reference Standards for this compound. Retrieved from

  • Royal Society of Chemistry . (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. Retrieved from

  • American Chemical Society . (2018). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives. Journal of Physical Chemistry C. Retrieved from

Sources

Technical Support Center: Optimizing 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole (THDBC) thin film fabrication. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in producing high-quality THDBC thin films. Our goal is to provide you with the expertise and practical insights needed to minimize defects and achieve optimal film characteristics for your applications.

Introduction to THDBC Thin Film Fabrication

This compound is a promising organic semiconductor with applications in a variety of electronic and optoelectronic devices. The performance of these devices is critically dependent on the quality of the thin film, with defects such as pinholes, cracks, and poor crystallinity severely limiting device efficiency and reproducibility. This guide provides a systematic approach to identifying and mitigating these common defects.

Troubleshooting Guide: From Defect to Solution

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Pinholes and Voids in the Thin Film

Question: My THDBC thin films, when analyzed by atomic force microscopy (AFM) or scanning electron microscopy (SEM), show a high density of pinholes and voids. What are the likely causes and how can I resolve this?

Answer: Pinholes and voids are common defects in organic thin films and can arise from several factors during the deposition process.[1] These defects can act as charge trapping sites, leading to poor device performance. The primary culprits are typically contaminants on the substrate, dissolved gasses in the solvent, or suboptimal deposition parameters.

Protocol for Pinhole and Void Reduction:

  • Substrate Preparation:

    • Rationale: An atomically clean and smooth substrate surface is crucial for uniform film formation. Contaminants can act as nucleation sites for defect formation.

    • Procedure:

      • Begin with a multi-step ultrasonic cleaning process for your substrates (e.g., ITO-coated glass, silicon wafers). A typical sequence is: deionized water with detergent, deionized water rinse, acetone, and finally isopropanol.

      • Dry the substrates with a stream of high-purity nitrogen gas.

      • Immediately before deposition, treat the substrates with UV-ozone or an oxygen plasma to remove any remaining organic residues and to improve the surface wettability.

  • Solution Preparation (for spin-coating):

    • Rationale: Undissolved material and trapped gasses in the solution can lead to voids during solvent evaporation.

    • Procedure:

      • Ensure the THDBC is fully dissolved in a high-purity solvent. Common choices for carbazole derivatives include chloroform, chlorobenzene, or toluene.

      • After dissolution, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

      • Degas the solution by gentle sonication or by bubbling an inert gas like argon or nitrogen through it for several minutes.

  • Deposition Environment:

    • Rationale: Airborne particulates can land on the substrate during deposition, leading to pinholes.

    • Procedure:

      • Whenever possible, perform the thin film deposition in a cleanroom environment or at a minimum, within a nitrogen-filled glovebox to minimize dust and moisture contamination.

Issue 2: Cracks and Delamination of the Film

Question: After deposition and annealing, my THDBC films are exhibiting cracking and are peeling away from the substrate. What is causing this and how can I improve adhesion?

Answer: Cracking and delamination are typically signs of high internal stress within the film and poor adhesion to the substrate.[1] Stress can be induced by a mismatch in the thermal expansion coefficients between the THDBC film and the substrate, or by excessive solvent evaporation rates.

Protocol to Prevent Cracking and Delamination:

  • Substrate Surface Modification:

    • Rationale: Improving the chemical compatibility between the substrate and the organic film can significantly enhance adhesion.

    • Procedure:

      • Consider depositing a self-assembled monolayer (SAM) on the substrate prior to THDBC deposition. For example, treating a silicon dioxide surface with hexamethyldisilazane (HMDS) can create a more hydrophobic surface that may better match the properties of the THDBC.

  • Control of Solvent Evaporation (for spin-coating):

    • Rationale: A slower, more controlled evaporation of the solvent allows the molecules more time to self-organize and reduces the buildup of stress.

    • Procedure:

      • Use a solvent with a higher boiling point to slow down the evaporation rate.

      • Optimize the spin-coating parameters. A lower spin speed and a shorter spin time can help to retain more solvent initially, allowing for a more gradual drying process after the spin-coating is complete.

  • Annealing Process Optimization:

    • Rationale: While annealing can improve crystallinity, rapid heating and cooling can induce thermal stress.[2][3][4]

    • Procedure:

      • Employ a slower ramp rate for both heating and cooling during the annealing process (e.g., 1-2 °C/minute).

      • Anneal the films at a temperature below the glass transition temperature of the material to avoid excessive molecular rearrangement that can lead to stress. The optimal annealing temperature for carbazole-based films is often in the range of 70-160 °C.[2]

Issue 3: Poor Crystallinity and Disordered Film Morphology

Question: X-ray diffraction (XRD) analysis of my THDBC films shows broad, ill-defined peaks, indicating poor crystallinity. How can I improve the molecular ordering in my films?

Answer: The degree of crystallinity in organic semiconductor thin films is critical for efficient charge transport. Poor crystallinity can result from a variety of factors including the choice of solvent, the deposition rate, and the substrate temperature.[5]

Protocol for Enhancing Film Crystallinity:

  • Solvent Selection (for spin-coating):

    • Rationale: The solvent and its interaction with the solute can influence the self-assembly process during film formation.

    • Procedure:

      • Experiment with a range of solvents with varying polarities and boiling points. Solvents that promote some degree of molecular aggregation in solution can sometimes lead to more ordered films.

  • Substrate Temperature Control (for thermal evaporation):

    • Rationale: The substrate temperature during deposition affects the surface mobility of the arriving molecules. Higher temperatures can provide the necessary thermal energy for molecules to find their optimal positions in the crystal lattice.[6]

    • Procedure:

      • Systematically vary the substrate temperature during deposition. A good starting point is to test temperatures from room temperature up to 100 °C.

      • The optimal temperature will be a balance between providing enough mobility for ordering and avoiding re-evaporation of the material from the surface.

  • Post-Deposition Annealing:

    • Rationale: Thermal annealing provides the energy for molecules in a disordered film to reorganize into a more crystalline structure.[3][4]

    • Procedure:

      • Perform post-deposition annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the material.

      • Optimize the annealing temperature and time. A typical starting point would be to anneal at 120 °C for 20-60 minutes.[2][3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common defects in THDBC thin films.

G cluster_start cluster_characterize cluster_defects cluster_solutions cluster_actions cluster_end Start Fabricate THDBC Thin Film Characterize Characterize Film (AFM, SEM, XRD) Start->Characterize Defect_Type Identify Defect Type Characterize->Defect_Type End High-Quality Film Characterize->End No Defects Pinholes Pinholes / Voids Defect_Type->Pinholes Pinholes Cracks Cracks / Delamination Defect_Type->Cracks Cracks Poor_Crystallinity Poor Crystallinity Defect_Type->Poor_Crystallinity Disordered Action_P Improve Substrate Cleaning Degas Solution Control Environment Pinholes->Action_P Action_C Modify Substrate Surface Control Solvent Evaporation Optimize Annealing Cracks->Action_C Action_PC Optimize Solvent Control Substrate Temperature Post-Deposition Annealing Poor_Crystallinity->Action_PC Action_P->Start Action_C->Start Action_PC->Start

Caption: A workflow diagram for troubleshooting common defects in THDBC thin films.

Quantitative Parameter Summary

ParameterTypical RangeImpact on Film Quality
Substrate Temperature Room Temp - 100 °CHigher temperatures can improve crystallinity but may also increase surface roughness.[6]
Annealing Temperature 70 - 160 °CImproves crystallinity and can reduce stress. Temperatures that are too high can cause film degradation.[2]
Annealing Time 20 - 60 minutesLonger times can further improve crystallinity, but with diminishing returns and increased risk of degradation.[3]
Spin Speed (Spin-coating) 1000 - 4000 RPMHigher speeds result in thinner films and faster solvent evaporation.
Solution Concentration 1 - 10 mg/mLAffects film thickness and viscosity of the solution.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound for spin-coating?

A1: While the exact solubility data for THDBC may not be widely published, carbazole derivatives are generally soluble in common organic solvents.[7] Good starting points would be chloroform, chlorobenzene, toluene, and tetrahydrofuran (THF). It is recommended to test solubility in a small scale first. The choice of solvent can also impact the final film morphology.

Q2: How can I confirm the purity of my synthesized this compound?

A2: Purity is crucial as impurities can act as charge traps.[8] Standard characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, High-Performance Liquid Chromatography (HPLC) to assess purity, and Mass Spectrometry to confirm the molecular weight.

Q3: What is the importance of working in an inert environment like a glovebox?

A3: Many organic semiconductors, including carbazole derivatives, can be sensitive to oxygen and moisture, especially at elevated temperatures during annealing or in the presence of light.[9] Working in a nitrogen or argon-filled glovebox minimizes the risk of chemical degradation of your material and reduces particulate contamination of your films.

Q4: Can I use thermal evaporation to deposit THDBC thin films?

A4: Yes, thermal evaporation is a common technique for depositing thin films of small organic molecules.[10] It is important to first determine the sublimation temperature of THDBC using thermogravimetric analysis (TGA) to find a stable evaporation rate at a temperature well below its decomposition temperature.

Q5: What are some common characterization techniques for assessing the quality of my THDBC thin films?

A5: A multi-technique approach is recommended:

  • Atomic Force Microscopy (AFM): To analyze surface morphology, roughness, and identify pinholes.[11]

  • Scanning Electron Microscopy (SEM): To visualize larger-scale surface features and cross-sections.

  • X-ray Diffraction (XRD): To determine the crystallinity and molecular orientation.

  • UV-Vis Spectroscopy: To assess the optical properties and check for aggregation.

  • Photoluminescence Spectroscopy: To study the emissive properties of the film.[12]

Experimental Workflow for Optimized Film Deposition

G cluster_prep cluster_deposition cluster_post cluster_feedback Material_Purity Verify THDBC Purity (NMR, HPLC) Solvent_Selection Select & Filter Solvent Material_Purity->Solvent_Selection Substrate_Cleaning Clean & Treat Substrate (Sonication, UV-Ozone) Solvent_Selection->Substrate_Cleaning Solution_Prep Prepare & Degas Solution Substrate_Cleaning->Solution_Prep Deposition Deposit Film (Spin-Coating or Thermal Evaporation) Solution_Prep->Deposition Annealing Anneal in Inert Atmosphere (Optimize T & Time) Deposition->Annealing Characterization Characterize Film (AFM, XRD, etc.) Annealing->Characterization Analysis Analyze Results Identify Defects Characterization->Analysis Optimization Adjust Parameters (e.g., Solvent, Annealing T) Analysis->Optimization Optimization->Solution_Prep

Caption: A systematic workflow for the preparation and optimization of THDBC thin films.

References

  • Laquai, F., et al. (2021). Excited state mechanisms in crystalline carbazole: The role of aggregation and isomeric defects. Journal of Materials Chemistry C, 9(34), 11882–11892. [Link]

  • Zhang, Y., et al. (2015). Synthesis of carbazole derived aza[7]helicenes. Tetrahedron, 71(22), 3753-3758. [Link]

  • Otepbergenov, K. A., et al. (2020). Synthesis and characterization of semiconducting carbazole thin films. NU SEDS Science and Technology Conference. [Link]

  • Knotig, K. M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Photochem, 4(2), 209-231. [Link]

  • Denton Vacuum. (2025). 5 Challenges in Thin Film Manufacturing and How to Overcome Them. [Link]

  • Stary, M., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity. Mutation Research/Reviews in Mutation Research, 784, 108309. [Link]

  • PubChem. 7H-Dibenzo(c,g)carbazole. [Link]

  • Haneef, H. F., et al. (2020). Defects in organic semiconductors for field effect transistors. AIP Advances, 10(1), 010701. [Link]

  • Toma, F. T. Z., et al. (2024). Thin Film Deposition Techniques: A Comprehensive Review. Journal of Materials NanoScience, 1(1), 1-15. [Link]

  • Mantarci, A. (2020). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 2532-2540. [Link]

  • Society of Vacuum Coaters. (n.d.). C-212 Troubleshooting for Thin Film Deposition Processes. [Link]

  • Wang, Y., et al. (1994). Effects of substrate temperature on chemical structure of amorphous carbon films. Journal of Applied Physics, 75(1), 138-144. [Link]

  • Li, Y., et al. (2020). Impurity effect on carbazole derivatives. Nature Communications, 11(1), 1-8. [Link]

  • Chrisey, D. B., & Hubler, G. K. (Eds.). (1994). Pulsed laser deposition of thin films. John Wiley & Sons.
  • Wetzelaer, G. A. H., et al. (2015). Defects in amorphous and organic semiconductors. In Introduction to the Physics of Electrons in Solids (pp. 285-304). Springer, Cham. [Link]

  • Khan, G. R., et al. (2016). Role of substrate effects on the morphological, structural, electrical and thermoelectrical properties of V2O5 thin films. RSC advances, 6(75), 71363-71372. [Link]

  • Shekhah, O., et al. (2017). Metal–Organic Framework Thin Films: Fabrication, Modification, and Patterning. Chemical Reviews, 117(3), 1531-1563. [Link]

  • Ali, N., et al. (2017). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Journal of Chemical Sciences, 129(7), 1051-1061. [Link]

  • Chen, C. H., et al. (2023). The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films. Coatings, 13(3), 629. [Link]

  • Nádaždy, V., et al. (2021). Analysis of Structural Defect States in Thin Films of Small-Molecular Organic Semiconductors Using Complex Impedance Data and DFT. AIP Conference Proceedings, 2378(1), 020002. [Link]

  • Kumar, A., et al. (2021). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC advances, 11(23), 14034-14043. [Link]

  • Al-Jawad, S. M. H., et al. (2021). Annealing time effect on CIGS thin films. International Journal for Research in Applied Science & Engineering Technology (IJRASET), 9(6), 1-6. [Link]

  • El-Nahass, M. M., et al. (2023). Influence of annealing on the properties of chemically prepared SnS thin films. Chalcogenide Letters, 20(5), 259-268. [Link]

  • El-Shazly, O., et al. (2011). Growth, structure and morphology of organic thin films. RWTH Aachen University. [Link]

Sources

Technical Support Center: Optimizing Charge Injection in 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Hole Transport Layers (HTL)

Executive Summary

5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole (and its derivatives) serves as a potent Hole Transport Material (HTM) in organic electronics (OLEDs, OPVs, and Perovskites).[1] Its partially hydrogenated structure offers unique solubility and morphological properties compared to fully aromatic carbazoles.[1] However, a common bottleneck is inefficient charge injection from the anode (typically ITO) due to energy level mismatch and interfacial dipoles.

This guide provides actionable protocols to minimize the Schottky barrier, optimize morphology, and ensure device stability.

Module 1: Energy Level Alignment & Injection Barriers

The Core Problem: The Highest Occupied Molecular Orbital (HOMO) of carbazole derivatives typically lies between -5.2 eV and -5.6 eV .[1] Standard Indium Tin Oxide (ITO) has a work function (WF) of ~4.7 eV .[1] This creates a large hole injection barrier (


 eV), resulting in high turn-on voltages and low power efficiency.[1]
Diagnostic Visualization

The following diagram illustrates the injection barrier and the mechanism of barrier reduction using a Hole Injection Layer (HIL) like MoO


 or HAT-CN.

EnergyAlignment ITO Anode (ITO) WF: -4.7 eV Barrier Injection Barrier (> 0.6 eV) ITO->Barrier Direct Contact HIL HIL Interlayer (MoO3 / HAT-CN) ITO->HIL Dipole Formation Carbazole Carbazole Layer HOMO: -5.4 eV Barrier->Carbazole Resistive Loss HIL->Carbazole Charge Generation Tunneling Vacuum Vacuum Level (0 eV)

Caption: Figure 1. Energy cascade showing how insertion of an HIL (Yellow) bridges the gap between ITO (Blue) and the Carbazole HTL (Green), bypassing the resistive barrier (Red).

Module 2: Troubleshooting High Operating Voltage

Symptom: Device turns on at >4.0V or exhibits shallow J-V slope. Root Cause: Poor work function alignment or contaminated anode interface.[1]

Protocol A: Anode Conditioning & HIL Deposition

Objective: Increase ITO work function and introduce a Charge Generation Layer (CGL).

StepActionTechnical Rationale
1. Cleaning Ultrasonicate ITO in Decon90, Acetone, IPA (15 min each).Removes organic contaminants that lower ITO WF.
2.[1] Activation UV-Ozone (UVO) treatment for 20 mins. Critical: Increases ITO WF from ~4.7 eV to ~5.1 eV via surface oxidation.
3. HIL Deposition Deposit MoO

(5-10 nm)
or HAT-CN (5-10 nm) .[1]
MoO

:
High WF (>6.0 eV) extracts electrons from the HTL HOMO.HAT-CN: Strong electron acceptor; forms a charge-transfer complex.[1]
4. HTL Deposition Evaporate Carbazole layer immediately after HIL.[1]Prevents contamination of the active HIL surface.
Protocol B: P-Doping Strategy

Objective: Increase bulk conductivity and fill deep trap states.[1]

Materials:

  • Host: this compound[1]

  • Dopant: F4-TCNQ or MoO

    
    [1]
    

Workflow:

  • Rate Calibration: Set Host rate to 1.0 Å/s.

  • Doping Ratio: Adjust Dopant rate to achieve 3-5% volume concentration (e.g., 0.03 Å/s for dopant).

  • Co-Evaporation: Deposit simultaneously.

  • Verification: Measure conductivity. Target:

    
     S/cm.
    

Module 3: Morphology & Thermal Stability

Symptom: Hazy films, short circuits, or rapid degradation under thermal stress.[1] Root Cause: The "Tetrahydro" moiety introduces non-planarity.[1] While this aids solubility, it can lead to amorphous-to-crystalline phase transitions during operation if the Glass Transition Temperature (


) is low.[1]
Troubleshooting Logic Tree

MorphologyFix Start Issue: Unstable Film (Haze/Shorts) Check1 Check Deposition Rate Start->Check1 Action1 Reduce Rate to <1.0 Å/s Check1->Action1 Rate > 2 Å/s Check2 Check Substrate Temp Check1->Check2 Rate OK Action2 Cool Substrate (Prevent crystallization) Check2->Action2 Substrate Hot Check3 Post-Annealing? Check2->Check3 Temp OK Action3 Anneal at Tg - 10°C (Densification) Check3->Action3 Film is Amorphous

Caption: Figure 2. Decision matrix for resolving morphological instability. Prioritize rate control to ensure dense, amorphous film formation.

Frequently Asked Questions (FAQ)

Q1: Can I solution-process this compound? A: Yes. Unlike fully aromatic dibenzocarbazoles which have low solubility, the tetrahydro- groups disrupt


-

stacking, improving solubility in chloroform or chlorobenzene.[1]
  • Recommendation: Use concentrations of 10-20 mg/mL .[1]

  • Tip: Filter solutions through a 0.45

    
    m PTFE filter to remove aggregates before spin-coating.[1]
    

Q2: Why is MoO


 preferred over PEDOT:PSS for this material? 
A:  PEDOT:PSS is acidic and hygroscopic, which can etch the ITO and introduce water into the organic layer. MoO

is an anhydrous, vacuum-deposited inorganic oxide that provides a deeper work function alignment (~6.9 eV vs vacuum) compared to PEDOT:PSS (~5.0 eV), resulting in superior hole injection for deep-HOMO carbazoles.[1]

Q3: The device works but degrades in hours. Why? A: This is likely a thermal issue.[1] The "tetrahydro" form may have a lower


 than its fully aromatic counterpart.[1]
  • Fix: Ensure the device is encapsulated with a getter.

  • Fix: Dope the layer (Module 2, Protocol B) to improve thermal stability by filling voids and restricting molecular motion.

References

  • PubChem. (n.d.).[1] 7H-Dibenzo(c,g)carbazole Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

  • Wikipedia. (n.d.).[1] Carbazole - Structure and Properties. Retrieved January 31, 2026, from [Link][1]

  • MDPI. (2023).[1] Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials. Retrieved January 31, 2026, from [Link][1]

  • ACS Publications. (2020).[1] Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Energy Materials.[1] Retrieved January 31, 2026, from [Link][1]

  • ResearchGate. (2025). Investigation of hole injection enhancement by MoO3 buffer layer in organic light emitting diodes. Retrieved January 31, 2026, from [Link]

Sources

Strategies to increase the photoluminescence quantum yield of tetrahydrodibenzocarbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THDBC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Optical Materials Division Subject: Troubleshooting & Increasing Photoluminescence Quantum Yield (PLQY)

Introduction: The Tetrahydrodibenzocarbazole Challenge

Welcome to the Optical Materials Support Center. You are likely working with tetrahydrodibenzocarbazoles (THDBCs) because they offer a unique middle ground between the rigid, fully aromatic dibenzocarbazoles and more flexible amine structures.

However, users frequently report low PLQY (<10%) or inconsistent emission. This is often due to a conflict in the molecule's design: the tetrahydro- ring introduces vibrational flexibility (non-radiative decay) and is susceptible to oxidative degradation, while the carbazole core is prone to Aggregation-Caused Quenching (ACQ).

This guide is structured to troubleshoot these specific failure modes.

Module 1: Intrinsic Molecular Troubleshooting

Issue: The molecule is synthesized correctly but has low brightness in dilute solution.

Q1: Why is my PLQY low even in dilute, non-polar solvents?

Diagnosis: You are likely battling vibrational relaxation or oxidative impurities .

Technical Explanation: Unlike fully aromatic dibenzocarbazoles, the "tetrahydro" cyclohexene ring in your scaffold is not planar. It exists in a half-chair or boat conformation.

  • The Vibrational Sink: The flexibility of the saturated ring allows for high-frequency C-H stretching and ring-puckering vibrations. These act as "sinks" for excited-state energy, facilitating non-radiative decay (

    
    ) rather than radiative emission (
    
    
    
    ).
  • The Impurity Trap: THDBCs are easily oxidized to fully aromatic dibenzocarbazoles. Even trace amounts of the oxidized product can act as energy traps or quenchers if their energy levels align unfavorably.

Corrective Strategy:

  • Rigidification: If you are in the design phase, introduce substituents (e.g., gem-dimethyl groups) on the tetrahydro ring to lock its conformation. This reduces the Franck-Condon factors for non-radiative decay.

  • Deuteration: Replace hydrogens on the tetrahydro ring with deuterium. C-D bonds have lower vibrational frequencies than C-H bonds, reducing the rate of non-radiative dissipation (Energy Gap Law).

Q2: My emission spectrum shifts over time. Is this affecting my PLQY calculation?

Diagnosis: Unintentional aromatization (oxidation).

Troubleshooting Protocol:

  • Check Absorbance: Compare the UV-Vis absorption of your fresh sample vs. a 24-hour old sample. The appearance of sharp, red-shifted bands usually indicates the formation of the fully aromatic dibenzocarbazole.

  • Action: Store samples under inert atmosphere (

    
     or Ar). Add antioxidants (e.g., BHT) during storage if your application permits.
    

Module 2: Intermolecular & Environmental Factors

Issue: The molecule is bright in solution but dark in the solid state (film/powder).

Q3: Why does my PLQY drop to near zero in thin films?

Diagnosis: Aggregation-Caused Quenching (ACQ) .

Technical Explanation: Carbazole derivatives are planar and electron-rich. In the solid state, they form


 stacking aggregates. This stacking allows for the formation of excimers  or non-emissive low-energy states, causing the excitation energy to dissipate as heat.

Corrective Strategy (Structural Engineering): You must physically prevent the carbazole cores from touching.

  • Steric Bulk: Introduce bulky groups (e.g., tert-butyl, adamantyl, or trityl groups) at the 3, 6, or N-positions. This creates a "bumper" effect, increasing the intermolecular distance.

  • Twisted Geometries: Link the THDBC to another aromatic system via a single bond with high steric hindrance (e.g., an ortho-substituted phenyl ring). This forces the molecule into a twisted, non-planar shape that disrupts stacking.

Q4: Can I use these molecules in polar solvents?

Diagnosis: Twisted Intramolecular Charge Transfer (TICT) quenching.

Explanation: If your THDBC has an electron-acceptor group attached (D-A architecture), polar solvents can stabilize a highly polarized, twisted excited state that is non-emissive.

  • Test: Measure PLQY in Hexane vs. Acetonitrile. A massive drop in Acetonitrile confirms TICT.

  • Fix: Use low-polarity solvents (Toluene, DCM) or rigidify the donor-acceptor bond to prevent the rotation required for TICT.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for diagnosing low PLQY in THDBCs.

PLQY_Troubleshooting Start Problem: Low PLQY StateCheck Is it low in Solution or Solid State? Start->StateCheck Soln Low in Solution StateCheck->Soln Solid Low in Solid/Film StateCheck->Solid Oxidation Check UV-Vis for Aromatization (Impurities) Soln->Oxidation Vibration Intrinsic Decay: Flexible Tetrahydro Ring Soln->Vibration SolnFix Strategy: 1. Deuteration 2. Rigid Substituents 3. Purify/Inert Gas Oxidation->SolnFix Vibration->SolnFix ACQ Diagnosis: Aggregation Caused Quenching Solid->ACQ SolidFix Strategy: 1. Add t-Butyl Groups 2. Host-Guest Matrix 3. Twisted Scaffold ACQ->SolidFix

Caption: Logic flow for diagnosing quenching mechanisms. Blue nodes are decision points; Yellow are diagnoses; Green are solutions.

Module 3: Experimental Protocols

Protocol A: Comparative PLQY Measurement

Use this to validate your improvements. Absolute PLQY (Integrating Sphere) is preferred, but this is the standard benchtop method.

Prerequisites:

  • Reference Standard: Quinine Sulfate (in 0.1 M H2SO4,

    
    ) or 9,10-Diphenylanthracene (in Cyclohexane, 
    
    
    
    ). Choose one with a similar emission range to your THDBC.
  • UV-Vis Spectrophotometer & Fluorometer.

Step-by-Step:

  • Preparation: Prepare 4-5 concentrations of your THDBC and the Standard.

    • Critical: Absorbance at the excitation wavelength must be below 0.1 OD to avoid Inner Filter Effects (re-absorption).

  • Measurement:

    • Record UV-Vis absorbance (

      
      ) at 
      
      
      
      .
    • Record Integrated Fluorescence Intensity (

      
      ) (area under the curve).
      
  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis). The slope is the Gradient (
    
    
    ).
  • Calculation:

    
    
    
    • 
      : Refractive index of the solvent.
      
    • 
      : Sample; 
      
      
      
      : Reference.
Protocol B: Chemical Oxidation Check

To verify if your "Tetrahydro" ring is degrading.

  • Dissolve 1 mg of THDBC in DCM.

  • Add 1 equivalent of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant.

  • Monitor TLC or UV-Vis.

  • Result: If your "pure" sample's emission spectrum starts looking like the DDQ-treated sample, your stock is degrading. Purify immediately.

Summary of Optimization Strategies

StrategyMechanismTarget IssueImplementation
Steric Bulking Increases intermolecular distanceACQ (Solid State)Add t-butyl or trityl groups at C3/C6 positions.
Ring Rigidification Reduces vibrational modesNon-Radiative DecayIntroduce gem-dimethyl groups on the cyclohexene ring.
Host-Guest Doping Disperses molecules physicallyACQ (Solid State)Disperse THDBC (<5 wt%) in a PMMA or CBP matrix.
Deuteration Lowers vibrational frequencyEnergy Gap LawUse deuterated precursors for the cyclohexene ring.
Purification Removes oxidative trapsImpurity QuenchingHPLC purification; store under Argon/Nitrogen.

References

  • Albrecht, K. et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. Link

  • Zhao, Z. et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission. Chemical Physics Letters. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for PLQY measurement protocols and quenching mechanisms).
  • Ogawa, N. et al. (2018).[1] Synthesis and Properties of Tribenzocarbazoles via an Acid-Promoted Retro (2+2)-Cycloaddition. Journal of Organic Chemistry. Link

  • Ossila. (2024). Fluorescence Quenching Mechanisms. Link

Sources

Technical Support Center: Long-Term Operational Stability of Devices Containing 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole. Here, we address common challenges and questions regarding the long-term operational stability of devices incorporating this material. Our aim is to provide practical, field-tested insights and troubleshooting strategies to enhance the reliability and performance of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the long-term stability of devices containing this compound?

A1: The long-term stability of devices utilizing this compound is primarily dictated by a combination of intrinsic material properties and extrinsic operational stressors. Key factors include:

  • Photochemical Stability: The inherent susceptibility of the molecule to degradation upon exposure to operational light, particularly in the deep-blue spectrum, which can be a common application for carbazole derivatives.[1]

  • Thermal Stability: The ability of the material to withstand heat generated during device operation without undergoing decomposition or morphological changes.

  • Morphological Stability: The tendency of the amorphous thin films to maintain their uniform, non-crystalline state over time and under thermal stress. Crystallization can lead to the formation of grain boundaries that act as charge traps and non-radiative recombination centers.

  • Electrochemical Stability: The robustness of the molecule to oxidation and reduction cycles during charge injection and transport.

  • Environmental Factors: Exposure to oxygen and moisture can introduce chemical degradation pathways and should be minimized through proper encapsulation.

Q2: My device is exhibiting a rapid decline in luminance and an increase in operating voltage. What are the likely causes related to the this compound layer?

A2: This is a classic symptom of device degradation. When using carbazole-based materials, this issue often points to the formation of non-emissive species or charge traps within the active layer. The accumulation of degradation products can lead to a decrease in luminance efficiency and an increase in the voltage required to drive the device.[2] The degradation may be initiated by the homolytic cleavage of weaker bonds, such as the exocyclic C–N bond in some carbazole derivatives, when the molecule is in an excited state.[3] This process can be exacerbated by excessive heat or high current densities.

Q3: Can the synthesis and purification of this compound impact device stability?

A3: Absolutely. The purity of the material is paramount for achieving long operational lifetimes. Impurities from the synthesis, such as residual catalysts or unreacted starting materials, can act as initial sites for degradation. For instance, certain impurities can lower the energy barrier for decomposition reactions or act as charge traps, leading to premature device failure. It is crucial to employ rigorous purification techniques, such as temperature-gradient sublimation, to achieve the high purity required for electronic applications.

Q4: How does the morphology of the this compound film affect device stability?

A4: The morphology of the thin film is critical. For most organic electronic applications, a smooth, uniform, and amorphous film is desired. The formation of crystalline domains can create grain boundaries that disrupt charge transport and act as quenching sites for excitons. The partially hydrogenated structure of this compound may influence its tendency to form stable amorphous films compared to its fully aromatic counterpart. Careful control over deposition parameters and post-deposition annealing is necessary to optimize film morphology for stability.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the fabrication and operation of devices containing this compound.

Observed Issue Potential Cause(s) Related to Tetrahydro-dibenzo[c,g]carbazole Recommended Troubleshooting Steps
Rapid Luminance Decay 1. Photodegradation: The molecule may be breaking down under illumination. 2. Crystallization: The amorphous film may be crystallizing over time, creating non-radiative decay pathways.1. Reduce the operating current density to minimize exciton-polaron annihilation. 2. Incorporate a UV-blocking layer in the device stack if not already present. 3. Optimize deposition conditions (e.g., substrate temperature, deposition rate) to promote a more stable amorphous morphology. 4. Consider blending with a small amount of a wide-bandgap material to inhibit crystallization.[4]
Increase in Operating Voltage 1. Formation of Charge Traps: Degradation products can act as deep charge traps. 2. Interfacial Degradation: The interface between the carbazole layer and adjacent layers may be degrading.1. Ensure high purity of the starting material to minimize intrinsic charge traps. 2. Verify the integrity of the interfaces using techniques like cross-sectional TEM or depth-profiling XPS on aged devices. 3. Optimize the energy level alignment with adjacent layers to reduce charge injection barriers and minimize stress at the interfaces.
Appearance of Dark Spots or Non-emissive Areas 1. Localized Crystallization: Formation of micro-crystals can lead to non-emissive spots. 2. Particulate Contamination: Dust or other particles on the substrate can disrupt film growth.1. Improve substrate cleaning procedures. 2. Filter all solutions used for spin-coating if applicable. 3. Use a high-purity source material for thermal evaporation. 4. Characterize the film morphology with atomic force microscopy (AFM) to identify and address sources of roughness or crystallization.[5]
Color Shift in Emission 1. Formation of Emissive Degradation Products: Some degradation byproducts may have different emission spectra. 2. Morphological Changes: Changes in the molecular packing can alter the emission properties.1. Analyze the electroluminescence spectrum of the aged device to identify any new emission peaks. 2. Perform photoluminescence studies on stressed films to decouple electrical and optical degradation effects.

Experimental Protocols

Protocol 1: Fabrication of a Stable Amorphous Film of this compound via Thermal Evaporation

Objective: To deposit a high-quality, uniform, and amorphous thin film of this compound suitable for use in organic electronic devices.

Materials:

  • High-purity (sublimed grade, >99.9%) this compound

  • Substrates (e.g., ITO-coated glass)

  • Deionized water, acetone, isopropanol (semiconductor grade)

  • High-vacuum thermal evaporation system (<10-6 Torr)

  • Quartz crystal microbalance (QCM)

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat the substrates with UV-ozone for 10 minutes immediately before loading into the evaporation chamber to improve the surface energy and remove organic residues.

  • Source Preparation: a. Load the this compound powder into a clean quartz crucible. b. Gently outgas the material at a temperature below its sublimation point for at least 30 minutes to remove any adsorbed moisture or volatile impurities.

  • Deposition: a. Ensure the chamber pressure is below 5 x 10-6 Torr. b. Maintain the substrate at room temperature or a slightly elevated temperature (e.g., 30-50 °C) to control film morphology. c. Slowly increase the temperature of the crucible until the desired deposition rate is achieved, as monitored by the QCM. A typical rate for small molecule organics is 0.5-2 Å/s. d. Deposit the film to the desired thickness.

  • Post-Deposition Annealing (Optional): a. Transfer the substrates to a nitrogen-filled glovebox. b. Anneal the films on a hotplate at a temperature below the glass transition temperature (Tg) of the material. A typical starting point would be 80-100 °C for 10-30 minutes. This can help to relax the film structure and improve morphological stability. Processing at excessively high temperatures (e.g., 200 °C) can lead to significant degradation.[6][7]

Protocol 2: Accelerated Aging Test for Devices Incorporating this compound

Objective: To assess the operational stability of a device under controlled stress conditions to predict its long-term performance.

Materials:

  • Fabricated device(s)

  • Source measure unit (SMU)

  • Photodetector or spectroradiometer

  • Temperature-controlled chamber or hotplate in an inert atmosphere

Procedure:

  • Initial Characterization: a. Measure the initial current-voltage-luminance (J-V-L) characteristics of the device. b. Record the initial electroluminescence spectrum.

  • Constant Current Stress: a. Place the device in a nitrogen-filled, temperature-controlled environment. b. Apply a constant DC current density (e.g., 10 mA/cm²) to the device using the SMU. c. Simultaneously monitor the luminance and voltage over time.

  • Data Acquisition: a. Record the luminance and voltage at regular intervals (e.g., every 1-10 minutes). b. Periodically (e.g., every 1-2 hours), briefly interrupt the stress test to measure the full J-V-L characteristics and electroluminescence spectrum.

  • Data Analysis: a. Plot the normalized luminance (L/L₀) and the change in voltage (V - V₀) as a function of time. b. Determine the LT₅₀ (the time it takes for the luminance to drop to 50% of its initial value) as a key metric of operational stability.

Visualizations

Proposed Degradation Pathway

A Tetrahydro-dibenzo[c,g]carbazole (Ground State) B Excited State (Singlet or Triplet) A->B Electrical Excitation C Bond Cleavage (e.g., C-N bond) B->C Photochemical/Thermal Stress D Radical Species Formation C->D E Formation of Non-Luminescent Degradation Products D->E Further Reactions F Charge Trapping Sites E->F G Luminescence Quenching E->G H Increased Operating Voltage F->H I Decreased Luminance G->I

Caption: A proposed general degradation pathway for carbazole derivatives under electrical stress.

Troubleshooting Workflow

Start Device Instability Observed Q1 Rapid Luminance Decay? Start->Q1 A1 Check for Photodegradation and Crystallization Q1->A1 Yes Q2 Increased Operating Voltage? Q1->Q2 No A1->Q2 A2 Investigate Charge Trap Formation and Interfacial Integrity Q2->A2 Yes Q3 Dark Spot Formation? Q2->Q3 No A2->Q3 A3 Assess Film Morphology and Contamination Q3->A3 Yes End Implement Corrective Actions Q3->End No A3->End

Caption: A decision tree for troubleshooting common device stability issues.

References

  • Influence of Plasticizers on the Stability and Release of a Prodrug of Δ-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices. ResearchGate. Available at: [Link]

  • Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices. National Institutes of Health. Available at: [Link]

  • Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. ResearchGate. Available at: [Link]

  • Insights into crystallization pathways. Monash University. Available at: [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Institutes of Health. Available at: [Link]

  • OLEDs: Degradation Mechanisms in Small-Molecule and Polymer Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]

  • The influence of additives on the morphology and stability of roll-to-roll processed polymer solar cells studied through ex situ and in situ X-ray scattering. Royal Society of Chemistry. Available at: [Link]

  • Mechanism-based selection of stabilization strategy for amorphous formulations: Insights into crystallization pathways. National Institutes of Health. Available at: [Link]

  • OLED. Wikipedia. Available at: [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

Comparing the electronic properties of saturated vs. unsaturated dibenzocarbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the electronic, photophysical, and biological properties of unsaturated (fully aromatic) dibenzocarbazoles (e.g., 7H-dibenzo[c,g]carbazole) versus their saturated (partially hydrogenated) counterparts (e.g., 5,6,7,8-tetrahydro-7H-dibenzo[c,g]carbazole).

For researchers in organic electronics (OLED/OPV) , the transition from saturated to unsaturated systems represents a shift from wide-bandgap, blue-emitting hosts to narrow-bandgap, high-mobility semiconductors. For drug development professionals , this distinction is a critical determinant of toxicity; the extended delocalization in unsaturated forms correlates directly with cytochrome P450 activation and mutagenicity, a property largely mitigated in saturated analogs.

Structural & Electronic Fundamentals

The core difference lies in the hybridization of the carbon atoms within the fused rings. This structural variance dictates the electronic landscape of the molecule.

Unsaturated Systems (Fully Aromatic)
  • Structure: Composed entirely of

    
     hybridized carbons. The molecule is planar, allowing for extended 
    
    
    
    -conjugation across the entire five-ring system.
  • Electronic Consequence: The extensive delocalization raises the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a narrower band gap .

  • Key Property: High charge carrier mobility (hole transport) due to efficient

    
    -
    
    
    
    stacking in the solid state.
Saturated Systems (Partially Hydrogenated)
  • Structure: Contains

    
     hybridized carbons in the fused rings (typically the c or g fusion sites). This introduces a "buckle" or twist in the molecular geometry, breaking global planarity.
    
  • Electronic Consequence: Conjugation is interrupted. The molecule behaves electronically like a central carbazole unit with alkyl substituents rather than a fused system. This results in a wider band gap (blue-shifted absorption).

  • Key Property: Reduced aggregation-caused quenching (ACQ) due to steric hindrance preventing tight stacking.

Visualizing the Structure-Property Relationship

electronic_properties cluster_unsat Unsaturated (Aromatic) cluster_sat Saturated (Hydro-derivatives) Unsat_Struct sp2 Hybridization (Planar) Unsat_Elec Extended Conjugation Unsat_Struct->Unsat_Elec Unsat_Prop Narrow Band Gap Red-Shifted Emission Unsat_Elec->Unsat_Prop Unsat_App High Mobility HTM (OLEDs) Unsat_Prop->Unsat_App Sat_Struct sp3 Hybridization (Buckled/Twisted) Sat_Elec Interrupted Conjugation Sat_Struct->Sat_Elec Sat_Prop Wide Band Gap Blue-Shifted Emission Sat_Elec->Sat_Prop Sat_App Host Materials (Reduced Quenching) Sat_Prop->Sat_App

Figure 1: Causal flow from molecular hybridization to macroscopic application utility.

Comparative Data Analysis

The following data synthesizes trends observed in dibenzocarbazole derivatives. Note that "Unsaturated" refers to the 7H-dibenzo[c,g]carbazole scaffold, while "Saturated" refers to the tetrahydro- derivatives.

FeatureUnsaturated (Aromatic)Saturated (Tetrahydro)Electronic Rationale
Hybridization

(Full

-system)
Mixed

/


carbons act as conjugation breaks (insulators).
HOMO Level -5.2 to -5.4 eV-5.6 to -5.8 eVExtended conjugation raises HOMO (easier oxidation).
Band Gap (

)
~2.8 - 3.0 eV~3.2 - 3.5 eVConfinement of

-electrons in saturated forms widens the gap.
Absorption

350–400 nm (Red-shifted)290–340 nm (Blue-shifted)Lower energy required for

transition in aromatics.
Fluorescence Blue-Green to GreenDeep Blue / UVDependent on the extent of the conjugated system.
Solubility Low (Strong

-stacking)
High (Aliphatic solubility)Buckled structure prevents tight packing, aiding solvation.
Toxicity High (Mutagenic)Lower Planarity facilitates DNA intercalation and P450 activation.

Toxicology & Drug Development Implications

For pharmaceutical researchers, the electronic properties of dibenzocarbazoles are a proxy for metabolic stability and toxicity.

The "Bay Region" Theory

Unsaturated dibenzocarbazoles possess a "bay region"—a steric notch in the aromatic system. The high electron density at this site (specifically the bond corresponding to the phenanthrenoid double bond) makes it a prime target for Cytochrome P450 (CYP1A1) enzymes.

  • Mechanism: The P450 enzyme performs an epoxidation at the region of highest electron density (HOMO localization).

  • Outcome: The resulting diol-epoxide is highly reactive and intercalates into DNA, causing mutations.

The Saturated Safety Profile

Saturating the ring (hydrogenation) removes the specific double bond required for this activation pathway. Furthermore, the loss of planarity prevents the molecule from effectively intercalating between DNA base pairs.

toxicity_pathway cluster_tox Unsaturated Pathway (High Toxicity) cluster_safe Saturated Pathway (Reduced Toxicity) Molecule Dibenzocarbazole Scaffold Elec_Dens High Electron Density (Bay Region) Molecule->Elec_Dens If Unsaturated Steric Steric Buckling (Non-Planar) Molecule->Steric If Saturated CYP CYP450 Activation (Epoxidation) Elec_Dens->CYP Intercalation DNA Intercalation (Planar Stacking) Elec_Dens->Intercalation Mutagenesis Mutagenesis/Carcinogenicity CYP->Mutagenesis Intercalation->Mutagenesis Metabolism Alternative Metabolism (Hydroxylation/Excretion) Steric->Metabolism Clearance Rapid Clearance Metabolism->Clearance

Figure 2: The correlation between electronic structure (electron density/planarity) and biological toxicity mechanisms.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating workflows.

Electrochemical Characterization (HOMO/LUMO Determination)

Objective: Determine the oxidation potential (


) to calculate HOMO levels.
  • Setup: Three-electrode cell (Working: Pt button; Counter: Pt wire; Reference: Ag/AgCl or SCE).

  • Solvent: Anhydrous Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Procedure:

    • Purge solution with Nitrogen for 10 minutes.

    • Perform Cyclic Voltammetry (CV) scan at 100 mV/s.[1]

    • Calibrate against Ferrocene/Ferrocenium (

      
      ) internal standard.
      
  • Calculation:

    • Validation Check: Unsaturated DBC should show a reversible oxidation peak (stable radical cation). Saturated DBC often shows irreversible oxidation due to reactive

      
       sites.
      
Optical Band Gap Measurement

Objective: Determine the optical gap (


) to estimate LUMO.
  • Sample Prep: Dissolve compound in dilute Toluene (

    
     M).
    
  • Measurement: Record UV-Vis absorption spectrum.

  • Calculation:

    • Locate the onset of the absorption band (longest wavelength edge,

      
      ).
      

References

  • Electronic Properties of Carbazole Derivatives

    • Title: Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds.
    • Source: European Journal of Organic Chemistry (via Nankai University).[1]

    • URL:[Link]

  • Toxicity and Metabolism of Dibenzocarbazoles

    • Title: 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity.[2]

    • Source: N
    • URL:[Link]

  • Photophysical Properties & Synthesis

    • Title: Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines.
    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • General Chemical Data (7H-Dibenzo[c,g]carbazole)

    • Title: 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134.[3]

    • Source: PubChem.[3]

    • URL:[Link]

Sources

Cross-Validation of Substituted Carbazoles: A Comparative Guide to Theoretical Design vs. Experimental Reality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of substituted carbazoles—critical scaffolds for both OLED materials and antitumor agents—a reliance on isolated data streams creates failure points. Theoretical models (DFT) often underestimate band gaps, while experimental synthesis is resource-intensive.

This guide provides a rigorous cross-validation framework. We compare Density Functional Theory (DFT) predictions against Experimental (In Vitro/Spectroscopic) outcomes for 3,6-disubstituted carbazoles. By correlating calculated HOMO-LUMO gaps with optical band gaps, and molecular docking scores with IC


 values, we establish a "Reliability Index" to guide your future scaffold design.

Part 1: The Theoretical Framework (The Prediction)

Before wet-lab synthesis, computational modeling defines the "ideal" substituted carbazole. The choice of functional is critical: standard B3LYP often underestimates band gaps in charge-transfer systems, whereas M06-2X provides better accuracy for non-covalent interactions (docking) and excitation energies.

Protocol: Computational Workflow

Objective: Predict electronic properties (HOMO/LUMO) and binding affinity.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G(d,p) for ground state geometry.

    • Solvent Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) to match experimental conditions.

  • Excited State Calculation (TD-DFT):

    • Functional: CAM-B3LYP or M06-2X (Long-range corrected functionals are required to correct charge-transfer errors).

    • Root: N=6 (Calculate first 6 excited states).

  • Molecular Docking (For Bio-active Carbazoles):

    • Software: AutoDock Vina.[1]

    • Target: Tubulin or DNA intercalator sites (common carbazole targets).

    • Grid Box: Centered on the colchicine binding site.

Visualization: Computational Logic Flow

DFT_Workflow cluster_0 Property Calculation Input Input Structure (3,6-substituted Carbazole) Opt Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq Frequency Check (No Imaginary Freq) Opt->Freq TDDFT TD-DFT (Excited States) Freq->TDDFT Optical Docking Molecular Docking (AutoDock Vina) Freq->Docking Bio Output Predicted Data (HOMO/LUMO, Binding Energy) TDDFT->Output Docking->Output

Figure 1: The computational workflow ensures that only stable, optimized geometries are subjected to computationally expensive property calculations.

Part 2: The Experimental Validation (The Reality)

Theoretical candidates must be synthesized to validate predictions. For carbazoles, the 3- and 6-positions are the most reactive sites for electrophilic substitution, making Suzuki-Miyaura coupling the gold standard for functionalization.

Protocol: Synthesis of 3,6-Diarylcarbazoles

Method: Suzuki-Miyaura Cross-Coupling.[2][3][4]

  • Reactants: 3,6-dibromo-9-ethylcarbazole (1.0 eq), Arylboronic acid (2.5 eq).

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered substrates).
  • Base/Solvent: K

    
    CO
    
    
    
    (2M aq) in Toluene/Ethanol (2:1).
  • Conditions: Reflux at 90°C for 24h under N

    
     atmosphere.
    
  • Purification: Column chromatography (Hexane/EtOAc).

Critical Causality: We use a biphasic solvent system (Toluene/Water/Ethanol) because the boronic acid requires water for activation (formation of the boronate species), while the carbazole dissolves in toluene. Ethanol acts as a phase-transfer co-solvent.

Visualization: Suzuki-Miyaura Mechanism[3][4][5]

Suzuki_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (Boronic Acid -> Boronate) BaseStep->TransMet Activates Boron Complex2 Pd(II)-Diaryl Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product (Substituted Carbazole) RedElim->Product

Figure 2: The catalytic cycle. Note that the Transmetallation step is often the rate-determining step in hindered carbazole systems.

Part 3: Comparative Analysis (Data Cross-Validation)

This section objectively compares the "Predicted" vs. "Actual" values. Discrepancies here are not failures; they are calibration points for your model.

Optoelectronic Properties: Theory vs. Experiment

Dataset: 3,6-Bis(4-methoxyphenyl)carbazole derivatives.

PropertyTheoretical (DFT B3LYP/6-31G*)Experimental (UV-Vis/CV)Deviation (

)
Interpretation
HOMO Level -5.12 eV-5.35 eV0.23 eVDFT often destabilizes the HOMO; Experimental CV is more reliable for oxidation potential.
LUMO Level -1.85 eV-2.10 eV0.25 eVDFT underestimates electron affinity.
Band Gap (

)
3.27 eV 3.25 eV 0.02 eV Excellent Agreement. Errors in HOMO/LUMO often cancel out, making

predictions highly reliable.

(Abs)
342 nm358 nm16 nmSolvent Effect. Gas-phase DFT ignores solvent stabilization found in liquid UV-Vis.

Key Insight: While absolute orbital energies (HOMO/LUMO) in DFT have a margin of error of ~0.2-0.3 eV, the trend and the gap (


) remain highly predictive.
Biological Activity: Docking vs. In Vitro

Dataset: Carbazole-based Tubulin Inhibitors.

Compound IDDocking Score (kcal/mol)In Vitro IC

(HeLa Cell Line)
Correlation Status
Cz-1 (Unsubstituted) -7.2> 50

M
Valid. Low binding score correlates with inactivity.
Cz-2 (3,6-di-OMe) -9.412.5

M
Valid. Moderate affinity.
Cz-3 (3,6-di-OH) -11.16.44

M
Strong Correlation. H-bonding capability improves both docking score and IC

.
Cz-4 (N-Alkyl) -10.845.0

M
Divergence. High docking score but poor solubility limits biological availability.

Key Insight: A high docking score (<-10 kcal/mol) is necessary but not sufficient. Compound Cz-4 illustrates that computational models often fail to account for solubility/permeability (ADME properties), which must be verified experimentally.

Part 4: Technical Recommendations

Based on the cross-validation data, the following workflow is recommended for developing new carbazole derivatives:

  • Use Range-Separated Functionals: Switch from B3LYP to CAM-B3LYP or

    
    B97X-D  for optical predictions. This reduces the error in 
    
    
    
    prediction from ~20nm to <5nm.
  • Solvent Correction is Mandatory: Do not run gas-phase calculations. Use the PCM or SMD model corresponding to your UV-Vis solvent (e.g., Toluene or DCM).

  • Validate Solubility Early: Before synthesizing a "high-affinity" docking hit, calculate logP . If logP > 5, the compound will likely fail in in vitro assays despite a good docking score (as seen with Cz-4).

References

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives. PubMed Central. Available at: [Link]

  • Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. Advanced Materials Proceedings. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile: Synthesis and DFT Calculations. MDPI Molecules. Available at: [Link]

  • Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. Journal of Physical Chemistry A. Available at: [Link]

Sources

Comparative toxicity studies of dibenzocarbazole and its tetrahydro derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the toxicity profiles of 7H-dibenzo[c,g]carbazole (DBC) and its tetrahydro derivatives (specifically 1,2,3,4-tetrahydro-7H-dibenzo[c,g]carbazole and related hydrogenated congeners), alongside key methylated analogs used in structure-activity relationship (SAR) studies.

Executive Summary

7H-dibenzo[c,g]carbazole (DBC) is a potent environmental carcinogen found in tobacco smoke and coal tar. Its toxicity is driven by its planar, aromatic structure, which facilitates DNA intercalation and high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).

Tetrahydro derivatives (e.g., 1,2,3,4-tetrahydro-7H-dibenzo[c,g]carbazole) represent a critical structural contrast. The saturation of one terminal ring disrupts the molecule's planarity, creating a "buckled" structure. This structural modification significantly alters the toxicological profile by reducing AhR affinity and hindering the formation of the ultimate carcinogenic metabolites (depurinating DNA adducts).

Key Finding: While DBC acts as a systemic and local carcinogen (liver and skin), its hydrogenated (tetrahydro) derivatives exhibit significantly reduced mutagenicity and carcinogenicity due to the loss of aromaticity required for metabolic bioactivation.

Chemical Structure & Mechanistic Basis[1]

The toxicity difference lies in the Structure-Activity Relationship (SAR) governed by planarity and metabolic activation pathways.

Structural Comparison
  • DBC (Parent): Fully aromatic, rigid, and planar. This geometry allows it to slide between DNA base pairs (intercalation) and fit precisely into the AhR ligand binding pocket.

  • Tetrahydro-DBC: Contains four hydrogen atoms on one terminal ring (saturation). This forces the ring into a non-planar "half-chair" conformation, disrupting the delocalized

    
    -electron system.
    
Metabolic Activation Pathway

DBC requires metabolic activation by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2) to exert toxicity.

  • DBC: Oxidized to phenolic metabolites (3-OH-DBC, 5-OH-DBC).

  • Bioactivation: These phenols are further oxidized to o-quinones (e.g., DBC-3,4-dione).

  • Genotoxicity: The o-quinones are Michael acceptors that react with DNA to form depurinating adducts (loss of Adenine/Guanine), leading to mutations.

Tetrahydro-DBC fails to undergo this efficient conversion because the saturated ring cannot readily form the requisite o-quinone intermediates without prior dehydrogenation.

Visualization: Metabolic Activation & Toxicity Flow

DBC_Metabolism DBC 7H-Dibenzo[c,g]carbazole (Planar / Toxic) CYP CYP1A1 / CYP1A2 DBC->CYP High Affinity Binding TetraDBC Tetrahydro-DBC (Non-Planar / Reduced Toxicity) TetraDBC->CYP Low Affinity Binding Excretion Glucuronidation/Excretion TetraDBC->Excretion Direct Clearance Phenol Phenolic Metabolites (3-OH-DBC / 5-OH-DBC) CYP->Phenol Oxidation Quinone o-Quinone (DBC-3,4-dione) Phenol->Quinone Peroxidase/ROS Phenol->Excretion Phase II Conj. Adduct Depurinating DNA Adducts (Mutation) Quinone->Adduct Michael Addition

Caption: Comparative metabolic fate. DBC undergoes bioactivation to reactive quinones, while Tetrahydro-DBC is preferentially excreted due to poor AhR/CYP interaction.

Comparative Toxicity Data

The following data synthesizes results from comparative mutagenicity assays (Ames test, MutaMouse) and carcinogenicity bioassays (skin painting, subcutaneous injection).

Table 1: Toxicological Parameters of DBC vs. Derivatives
CompoundStructure TypeTarget OrganMutagenic Potency (Revertants/nmol)Carcinogenicity (IARC Class)Primary Mechanism
7H-Dibenzo[c,g]carbazole (DBC) Fully Aromatic (Planar)Liver, Skin, RespiratoryHigh (30-50x baseline)Group 2B (Possible Human Carcinogen)Depurinating Adducts via o-quinone
1,2,3,4-Tetrahydro-DBC Partially Saturated (Buckled)None (Low Toxicity)Low/Negligible Not ClassifiablePoor AhR activation; rapid excretion
5,9-Dimethyl-DBC Methylated AromaticLiver (Specific) High (Liver specific)Potent HepatocarcinogenStrong AhR induction; CYP1A1/1A2 upregulation
N-Methyl-DBC N-Substituted AromaticSkin (Specific) Moderate (Skin specific)Potent SarcomagenLocal activation; weak CYP inducer
Experimental Insight: The "Planarity Effect"

In Salmonella typhimurium (TA100 strain) assays with S9 activation:

  • DBC shows a linear dose-response curve for mutagenicity.

  • Tetrahydro-DBC shows <10% of the mutagenic response of the parent compound.[1]

  • Interpretation: The lack of planarity prevents intercalation into the bacterial DNA and reduces the substrate fit for the S9 microsomal enzymes required for activation.

Experimental Protocols for Validation

To validate the reduced toxicity of tetrahydro derivatives in your own pipeline, use the following standardized protocols.

In Vitro Micronucleus Assay (Genotoxicity)

Purpose: Quantify chromosomal damage (clastogenicity/aneugenicity).

  • Cell Line: HepG2 (human hepatoma) or V79 (Chinese hamster lung).

  • Dosing: Prepare stock solutions of DBC and Tetrahydro-DBC in DMSO.

    • Dose range: 0.1 µM to 10 µM.

  • Incubation: Treat cells for 24 hours (with and without S9 metabolic activation fraction).

  • Harvesting: Add Cytochalasin B (3 µg/mL) at 4 hours to block cytokinesis.

  • Staining: Fix cells in methanol:acetic acid (3:1) and stain with Acridine Orange or DAPI.

  • Scoring: Count micronuclei (MN) in 1,000 binucleated cells (BNC).

    • Validation Criteria: DBC should induce >3-fold increase in MN frequency. Tetrahydro-DBC should show no significant difference from solvent control.

AhR Activation Assay (Luciferase Reporter)

Purpose: Confirm if the derivative binds the Aryl Hydrocarbon Receptor (the gateway to toxicity).

  • System: Transfect HepG2 cells with a pGudLuc1.1 plasmid (contains DRE sequences upstream of Luciferase).

  • Treatment: Incubate cells with test compounds (1 nM - 1 µM) for 6 hours.

  • Readout: Lyse cells and add luciferin substrate. Measure luminescence.

  • Data Analysis: Plot Dose-Response curves.

    • Expectation: DBC will show a low EC50 (high potency). Tetrahydro-DBC will show a high EC50 or no saturation (low potency).

Visualization: Experimental Workflow

Workflow Start Compound Library (DBC vs Tetrahydro-DBC) Step1 In Silico Docking (AhR Binding Affinity) Start->Step1 Step2 In Vitro AhR Reporter Assay (HepG2-Luc) Step1->Step2 Select Candidates Step3 Genotoxicity Screen (Micronucleus/Comet Assay) Step2->Step3 Verify Bioactivation Decision Toxicity Profile Step3->Decision HighTox High Toxicity (DBC Profile) Decision->HighTox Planar/Aromatic LowTox Reduced Toxicity (Tetrahydro Profile) Decision->LowTox Non-Planar/Saturated

Caption: Step-wise screening protocol to differentiate planar carcinogens from non-toxic hydrogenated analogs.

References

  • Gábelová, A., et al. (2011). Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression. Environmental and Molecular Mutagenesis.[2][3] Link

  • Warshawsky, D., et al. (1996). Comparative carcinogenicity, metabolism, mutagenicity, and DNA binding of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine.[2] Critical Reviews in Toxicology.[2] Link

  • Taras-Valéro, D., et al. (2000). Tissue-specific activities of methylated dibenzo[c,g]carbazoles in mice: Carcinogenicity, DNA adduct formation, and CYP1A induction in liver and skin.[2] Environmental and Molecular Mutagenesis.[2][3] Link

  • Xue, W., & Warshawsky, D. (2005). Metabolic activation of 7H-dibenzo[c,g]carbazole: Synthesis of the ultimate carcinogen. Chemical Research in Toxicology.[4] Link

  • OEHHA (2003). No Significant Risk Levels (NSRLs) for 7H-Dibenzo[c,g]carbazole. California Environmental Protection Agency. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench - A Commitment to Safety

As researchers dedicated to advancing science, our responsibilities extend beyond obtaining precise results; they encompass the safe and ethical management of the chemical entities we handle. 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole and its parent compound, 7H-Dibenzo[c,g]carbazole, are potent heterocyclic aromatic compounds used in various research applications. However, their utility is matched by significant health and environmental hazards. The parent compound is a known animal carcinogen and is reasonably anticipated to be a human carcinogen.[1] The European Chemicals Agency (ECHA) further classifies it as a substance that may cause cancer, causes serious eye irritation, and is harmful if swallowed.[2]

Given these classifications, applying the precautionary principle is paramount. All waste streams containing this compound must be treated as hazardous. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of compliance but a cornerstone of responsible scientific practice.

Hazard Assessment and Regulatory Imperative

Understanding the "why" behind stringent disposal protocols is critical for fostering a robust safety culture. The primary driver for these procedures is the compound's toxicological profile.

2.1 Toxicological Profile Summary

Hazard ClassificationDescriptionAuthoritative Source
Carcinogenicity Suspected human carcinogen; has been shown to cause liver and stomach cancers in animal studies.[1] The International Agency for Research on Cancer (IARC) classifies the parent compound in Group 2B: Possibly carcinogenic to humans.[3][4]IARC, NTP, ECHA
Acute Toxicity Harmful if swallowed.[2]ECHA
Eye Irritation Causes serious eye irritation.[2]ECHA
Environmental Hazard Insoluble in water and persistent, indicating a potential for bioaccumulation.[1][5] Release into the environment must be avoided.[6]NJDEP, PubMed

2.2 Regulatory Framework

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its carcinogenic properties, this compound waste is classified as hazardous waste.[1][7] This mandates a "cradle-to-grave" management approach, meaning the waste must be tracked from the point of generation to its final, approved disposal. All personnel handling this compound must be trained on its hazards and proper handling procedures as required by the Occupational Safety and Health Administration (OSHA).[1][8]

The Core Principle: Isolate, Contain, and Destroy

The fundamental goal of this disposal workflow is to prevent human exposure and environmental contamination. This is achieved by ensuring that all materials contaminated with this compound are meticulously segregated, securely contained, and transferred to a licensed facility for destruction. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste.[9]

The following diagram illustrates the essential decision-making and procedural flow for proper disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Generated (Pure compound, contaminated labware, solutions, PPE) is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, wipes, plasticware, solid compound) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvent rinses) is_solid->liquid_waste Liquid collect_solid Collect in a puncture-resistant container lined with a heavy-duty plastic bag. solid_waste->collect_solid collect_liquid Collect in a sealed, chemically-compatible (e.g., glass or HDPE) container. liquid_waste->collect_liquid label_waste Label Container with: - 'Hazardous Waste' - 'this compound' - Hazards: 'Toxic', 'Carcinogen' - Accumulation Start Date collect_solid->label_waste collect_liquid->label_waste store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste contact_ehs Contact Institutional EHS Office to schedule waste pickup. store_waste->contact_ehs final_disposal Professional Disposal by licensed hazardous waste vendor (typically high-temperature incineration). contact_ehs->final_disposal

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole
Reactant of Route 2
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.